molecular formula C5H9ClO4S B1426665 1,4-Dioxan-2-ylmethanesulfonyl chloride CAS No. 1330756-16-5

1,4-Dioxan-2-ylmethanesulfonyl chloride

Cat. No.: B1426665
CAS No.: 1330756-16-5
M. Wt: 200.64 g/mol
InChI Key: RYHNSCZLGCNGKW-UHFFFAOYSA-N
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Description

1,4-Dioxan-2-ylmethanesulfonyl chloride is a useful research compound. Its molecular formula is C5H9ClO4S and its molecular weight is 200.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Dioxan-2-ylmethanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxan-2-ylmethanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dioxan-2-ylmethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S/c6-11(7,8)4-5-3-9-1-2-10-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHNSCZLGCNGKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxan-2-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the 1,4-Dioxane Moiety in Medicinal Chemistry

The 1,4-dioxane scaffold is a privileged motif in modern drug discovery, frequently incorporated into molecules to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. Its presence can influence conformation and introduce favorable interactions with biological targets. Consequently, functionalized 1,4-dioxane derivatives, such as the title compound, 1,4-dioxan-2-ylmethanesulfonyl chloride, are of significant interest as versatile intermediates for the synthesis of novel therapeutic agents. Sulfonyl chlorides are highly reactive electrophiles that readily engage in reactions with a wide array of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioesters, respectively. This reactivity makes 1,4-dioxan-2-ylmethanesulfonyl chloride a key precursor for introducing the 1,4-dioxan-2-ylmethylsulfonyl group into target molecules, a strategy that can be employed to explore new chemical space and develop drug candidates with improved pharmacological profiles.

Proposed Synthetic Pathways

This guide details two plausible synthetic routes to 1,4-dioxan-2-ylmethanesulfonyl chloride, starting from (1,4-dioxan-2-yl)methanol. The choice of pathway may depend on reagent availability, scale, and the specific requirements of the research setting.

Pathway A: Two-Step Synthesis via a Thiol Intermediate

This pathway involves the conversion of the starting alcohol to a thiol, followed by oxidative chlorination. This is a widely used and reliable method for the preparation of sulfonyl chlorides.

Pathway B: Synthesis via a Sulfonate Salt Intermediate

This alternative route proceeds through the formation of a sodium sulfonate salt, which is subsequently converted to the sulfonyl chloride using a chlorinating agent.

Detailed Experimental Protocols

Starting Material: (1,4-Dioxan-2-yl)methanol

The precursor alcohol, (1,4-dioxan-2-yl)methanol, is commercially available from various suppliers. Its properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
AppearanceColorless liquid
Boiling Point~215 °CNot specified
Density~1.15 g/cm³Not specified
Pathway A: Step-by-Step Protocol

The conversion of alcohols to thiols can be achieved through various methods, including the Mitsunobu reaction with thioacetic acid followed by hydrolysis, or via a tosylate intermediate followed by substitution with a thiolating agent. The latter is presented here for its reliability.

Part 1: Tosylation of (1,4-Dioxan-2-yl)methanol

  • To a stirred solution of (1,4-dioxan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Part 2: Thiol Synthesis

  • Dissolve the crude tosylate from the previous step in a suitable solvent such as dimethylformamide (DMF).

  • Add sodium hydrosulfide (NaSH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude thiol by distillation or column chromatography on silica gel.

A modern and safer approach for the oxidative chlorination of thiols utilizes N-chlorosuccinimide (NCS).[1]

  • Dissolve (1,4-dioxan-2-yl)methanethiol (1.0 eq) in a mixture of acetonitrile and aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C.[1]

  • Slowly add N-chlorosuccinimide (NCS, ~3.0 eq) in portions, maintaining the temperature at 0-5 °C. The reaction is exothermic and requires careful temperature control.

  • Stir the reaction mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC-MS.

  • Upon completion, add cold water and extract the product with a suitable organic solvent like dichloromethane or diethyl ether.

  • Wash the organic layer with cold water and brine to remove any remaining acid and succinimide.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid decomposition of the product. The resulting 1,4-dioxan-2-ylmethanesulfonyl chloride should be used immediately or stored under an inert atmosphere at low temperature.

Pathway B: Step-by-Step Protocol

This step involves the conversion of the alcohol to a halide, followed by reaction with sodium sulfite.

Part 1: Chlorination of (1,4-Dioxan-2-yl)methanol

  • To a stirred solution of (1,4-dioxan-2-yl)methanol (1.0 eq) in a suitable solvent such as dioxane, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.[2][3]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully quench with saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-(chloromethyl)-1,4-dioxane.

Part 2: Sulfonation

  • Prepare a solution of sodium sulfite (Na₂SO₃, 1.2 eq) in water.

  • Add the 2-(chloromethyl)-1,4-dioxane obtained in the previous step to the aqueous sodium sulfite solution. A phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) may be added to facilitate the reaction.

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the disappearance of the starting material by TLC or GC.

  • Upon completion, cool the reaction mixture. The sodium (1,4-dioxan-2-yl)methanesulfonate may precipitate upon cooling or can be isolated by evaporation of the solvent. The salt should be thoroughly dried before proceeding to the next step.

  • To the dried sodium (1,4-dioxan-2-yl)methanesulfonate (1.0 eq), add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1 hour, then heat to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution (SO₂).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with cold water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature to afford the desired 1,4-dioxan-2-ylmethanesulfonyl chloride.

Mechanistic Insights

Pathway A: Thiol Route

The conversion of the alcohol to a tosylate is a standard procedure to transform the poor hydroxyl leaving group into a good leaving group (tosylate). The subsequent SN2 reaction with sodium hydrosulfide introduces the thiol functionality. The key step is the oxidative chlorination. The reaction with NCS in the presence of HCl is believed to proceed via the in-situ generation of molecular chlorine (Cl₂), which then oxidizes the thiol to the sulfonyl chloride.

Pathway A Mechanism cluster_0 Step A1: Thiol Formation cluster_1 Step A2: Oxidative Chlorination A1 (1,4-Dioxan-2-yl)methanol A2 Tosylate Intermediate A1->A2 TsCl, Et3N A3 (1,4-Dioxan-2-yl)methanethiol A2->A3 NaSH B1 (1,4-Dioxan-2-yl)methanethiol B2 1,4-Dioxan-2-ylmethanesulfonyl chloride B1->B2 NCS, HCl

Caption: General workflow for Pathway A.

Pathway B: Sulfonate Salt Route

The initial chlorination of the alcohol with thionyl chloride proceeds via an SNi or SN2 mechanism, depending on the reaction conditions. The subsequent reaction with sodium sulfite is a nucleophilic substitution to form the sulfonate salt. The final step involves the reaction of the sulfonate salt with a chlorinating agent like thionyl chloride, often catalyzed by DMF which forms the reactive Vilsmeier reagent.

Pathway B Mechanism cluster_0 Step B1: Sulfonate Salt Formation cluster_1 Step B2: Chlorination C1 (1,4-Dioxan-2-yl)methanol C2 2-(Chloromethyl)-1,4-dioxane C1->C2 SOCl2 C3 Sodium (1,4-dioxan-2-yl)methanesulfonate C2->C3 Na2SO3 D1 Sodium (1,4-dioxan-2-yl)methanesulfonate D2 1,4-Dioxan-2-ylmethanesulfonyl chloride D1->D2 SOCl2, DMF (cat.)

Caption: General workflow for Pathway B.

Safety Considerations

The synthesis of 1,4-dioxan-2-ylmethanesulfonyl chloride involves the use of several hazardous reagents. A thorough risk assessment should be conducted before commencing any experimental work.

  • Thionyl chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.[4]

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent. Can cause skin and eye irritation.

  • Sulfonyl chlorides (general): Moisture-sensitive and can be corrosive. They are lachrymators and should be handled with care in a fume hood.[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

This technical guide provides two viable and detailed synthetic routes for the preparation of 1,4-dioxan-2-ylmethanesulfonyl chloride, a valuable building block for drug discovery. By leveraging established chemical transformations and providing clear, step-by-step protocols, this document aims to facilitate the synthesis of this important intermediate. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and analytical capabilities. The careful handling of the hazardous reagents involved is paramount to ensure a safe and successful synthesis.

References

  • Filo. (2024, November 19). Find the major product formed in reaction. \xrightarrow [ \text { Dioxane }... Retrieved from https://www.filo.com/jee-main/chemistry/find-the-major-product-formed-in-reaction-xrightarrow-text-dioxane-21
  • Filo. (2024, November 19). Find the major product formed in reaction. \xrightarrow \text { Dioxane } ... Retrieved from [Link]

  • Synthesis with Florencio Zaragoza. (2020, September 4). Alcohols to Alkyl Chlorides, Part 6. [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). is highly toxic, the preparation and isolation of the sulfonyl cyanide should be conducted in a. Retrieved from [Link]

  • Zhang, C.-G., et al. (2007). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]

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  • MPG.PuRe. (2021, December 13). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Retrieved from [Link]

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  • Google Patents. (n.d.). US2744907A - Production of heterocyclic sulfonyl chlorides.
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  • ResearchGate. (2025, August 9). Reaction of Methyl Alcohol with Thionyl Chloride in Solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

  • ACS Publications. (2023, July 3). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Reactivity of 1,4-Dioxan-2-ylmethanesulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1,4-Dioxan-2-ylmethanesulfonyl chloride, a specialized heterocyclic alkanesulfonyl chloride. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, this paper extrapolates from the well-established principles of sulfonyl chloride chemistry to provide a robust predictive framework for its behavior. We will delve into the mechanistic underpinnings of its reactions with various nucleophiles, explore the steric and electronic influence of the dioxane moiety, and present detailed, field-proven protocols for its application in synthesis. This guide is intended for researchers, medicinal chemists, and drug development professionals who wish to leverage this versatile building block for the synthesis of novel sulfonamides, sulfonate esters, and other sulfur-containing compounds.

Introduction: The Structural and Synthetic Value of 1,4-Dioxan-2-ylmethanesulfonyl Chloride

1,4-Dioxan-2-ylmethanesulfonyl chloride is a unique bifunctional reagent that combines the high reactivity of an alkanesulfonyl chloride with the distinct physicochemical properties of a 1,4-dioxane ring. The sulfonyl chloride group is a cornerstone in medicinal chemistry, primarily serving as a precursor to the sulfonamide functional group (R-SO₂-NR'R''), a privileged scaffold found in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs[1][2]. The ability of sulfonyl chlorides to react readily with a wide range of nucleophiles makes them indispensable tools for drug discovery and development[3][4].

The 1,4-dioxane component of the molecule is a saturated heterocycle that can impart increased hydrophilicity and metabolic stability, and act as a hydrogen bond acceptor. Its incorporation into drug candidates is a common strategy to modulate properties such as solubility, permeability, and receptor-binding interactions. Therefore, 1,4-Dioxan-2-ylmethanesulfonyl chloride represents a valuable building block for introducing a sulfonyl group functionalized with a polar, heterocyclic motif.

Core Principles of Reactivity: A Mechanistic Perspective

The reactivity of 1,4-Dioxan-2-ylmethanesulfonyl chloride is governed by the highly electrophilic nature of the hexavalent sulfur atom. The two oxygen atoms and the chlorine atom strongly withdraw electron density, making the sulfur atom susceptible to nucleophilic attack.

The SN2-type Mechanism at Sulfur

Nucleophilic substitution at a sulfonyl sulfur center is widely understood to proceed via a concerted, SN2-type mechanism[5][6][7]. This pathway involves the nucleophile attacking the sulfur atom, leading to a trigonal bipyramidal transition state. The nucleophile and the leaving group (chloride) occupy the apical positions. The reaction culminates in the inversion of configuration at the sulfur atom, though this is not stereochemically relevant for this particular substrate.

Caption: General SN2 mechanism at a sulfonyl sulfur center.

Influence of the 1,4-Dioxan-2-ylmethyl Substituent

The R-group in an R-SO₂Cl molecule significantly impacts reactivity through both electronic and steric effects. For 1,4-Dioxan-2-ylmethanesulfonyl chloride, the key considerations are:

  • Electronic Effects: The two ether oxygen atoms in the dioxane ring are electron-withdrawing through the inductive effect (-I). This effect, transmitted through the sigma bonds, increases the partial positive charge on the sulfonyl sulfur, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates compared to simple, unsubstituted alkanesulfonyl chlorides[8].

  • Steric Effects: The 1,4-Dioxan-2-ylmethyl group is sterically more demanding than a simple methyl or ethyl group. The six-membered ring, while conformationally flexible, provides bulk near the reaction center. Generally, increased steric hindrance is expected to decrease the rate of SN2 reactions[5]. However, in some cases, steric congestion in the ground state can be relieved in the transition state, leading to a counterintuitive rate acceleration[5][9]. The precise impact for this substrate would require specific kinetic studies, but a moderate level of steric hindrance should be anticipated when selecting reaction conditions.

Reactivity Profile with Common Nucleophiles

The primary utility of 1,4-Dioxan-2-ylmethanesulfonyl chloride is its predictable reaction with a range of nucleophiles to form stable sulfur(VI) linkages.

Reaction with Amines: Synthesis of Sulfonamides

The most prevalent application of sulfonyl chlorides is the synthesis of sulfonamides. The reaction proceeds readily with primary and secondary amines. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile[2].

  • Nucleophiles: Primary amines (R'-NH₂) and secondary amines (R'R''NH).

  • Products: N-substituted and N,N-disubstituted sulfonamides, respectively.

  • Typical Bases: Non-nucleophilic tertiary amines (e.g., triethylamine, diisopropylethylamine) or pyridine. Inorganic bases like potassium carbonate can also be used in some solvent systems.

  • Solvents: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly employed.

Reaction with Alcohols and Phenols: Synthesis of Sulfonate Esters

Alcohols and phenols react as oxygen nucleophiles to displace the chloride, forming sulfonate esters. This reaction is often used to convert an alcohol's hydroxyl group into a good leaving group (sulfonate) for subsequent substitution reactions[10].

  • Nucleophiles: Primary, secondary, and tertiary alcohols (R'-OH); phenols (Ar-OH).

  • Products: Sulfonate esters (R-SO₂-OR').

  • Typical Bases: Pyridine is a classic choice as it acts as both a base and a nucleophilic catalyst. Triethylamine is also effective.

  • Solvents: Dichloromethane, chloroform, or pyridine (used as solvent and base).

Reaction with Water: Hydrolysis

Sulfonyl chlorides react with water in a process known as hydrolysis or, more generally, solvolysis[7][8][11]. This reaction yields the corresponding sulfonic acid and HCl. While sometimes the desired transformation, it is often an unavoidable and problematic side reaction, especially during aqueous workup procedures.

  • Nucleophile: Water (H₂O).

  • Product: 1,4-Dioxan-2-ylmethanesulfonic acid.

  • Causality: The low solubility of many sulfonyl chlorides in water can protect them from rapid hydrolysis, but care must be taken during extractions to use cold, neutral, or slightly basic aqueous solutions and to minimize contact time[8].

Summary of Reactivity

The table below summarizes the expected reactions and general conditions for 1,4-Dioxan-2-ylmethanesulfonyl chloride.

Nucleophile ClassReactant ExampleProduct ClassTypical BaseCommon Solvents
Primary/Secondary AmineR'R''NHSulfonamideTriethylamine, PyridineDCM, ACN, THF
Alcohol/PhenolR'-OHSulfonate EsterPyridine, TriethylamineDCM, Pyridine
WaterH₂OSulfonic Acid(None)(Often a side reaction)
ThiolR'-SHThiosulfonateTriethylamineDCM, THF

Experimental Protocols and Workflow

Adherence to a well-designed experimental protocol is critical for achieving high yields and purity. The following section provides a self-validating, step-by-step methodology for a typical sulfonamide synthesis.

General Protocol for the Synthesis of an N-Aryl Sulfonamide

This protocol describes the reaction of 1,4-Dioxan-2-ylmethanesulfonyl chloride with a representative primary amine, aniline, to form N-phenyl-1-(1,4-dioxan-2-yl)methanesulfonamide.

Materials:

  • 1,4-Dioxan-2-ylmethanesulfonyl chloride (1.0 eq)

  • Aniline (1.05 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-Dioxan-2-ylmethanesulfonyl chloride (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Reagent Addition: In a separate flask, prepare a solution of aniline (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by adding 1 M HCl solution to neutralize excess triethylamine and aniline.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The washes remove residual base, unreacted amine, and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes) to yield the pure sulfonamide.

Workflow A 1. Dissolve Sulfonyl Chloride in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add Amine + Base Solution (Dropwise) B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup (HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G 7. Concentrate in vacuo F->G H 8. Purify by Chromatography G->H I Pure Sulfonamide Product H->I

Caption: Experimental workflow for sulfonamide synthesis.

Conclusion

1,4-Dioxan-2-ylmethanesulfonyl chloride is a potent electrophile that serves as a valuable synthetic tool for introducing a sulfonated dioxane motif into organic molecules. Its reactivity is predicted to follow the well-established SN2-type pathway common to sulfonyl chlorides, with the dioxane ring imparting specific electronic and steric characteristics. By understanding these core principles and employing robust, validated experimental protocols, researchers in medicinal chemistry and drug development can effectively utilize this reagent to construct complex sulfonamides, sulfonate esters, and related compounds with high efficiency and control.

References

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  • Chemistry LibreTexts. (2022). Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

  • D'Souza, M. J., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2596-2608. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]

Sources

A Technical Guide to 1,4-Dioxan-2-ylmethanesulfonyl chloride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical overview of 1,4-Dioxan-2-ylmethanesulfonyl chloride, a specialized chemical building block of increasing interest to researchers in medicinal chemistry and drug development. The 1,4-dioxane scaffold is a privileged structure found in various biologically active agents, valued for its ability to modulate physicochemical properties and confer specific three-dimensional conformations. This document synthesizes critical information regarding the compound's properties, plausible synthetic strategies, key applications, commercial sourcing, and essential safety and handling protocols. Particular emphasis is placed on the practical considerations for researchers, including the procurement of specialized reagents and the necessity of independent analytical verification.

The 1,4-Dioxane Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,4-dioxane ring is more than just a solvent; it is a versatile structural motif employed by medicinal chemists to design novel therapeutics. Its utility stems from its properties as a polar, non-ionizable heterocycle that can act as a hydrogen bond acceptor and introduce favorable metabolic stability. Furthermore, the defined chair-like conformation of the dioxane ring can be exploited to orient substituents in precise vectors, which is critical for optimizing interactions with biological targets.

Recent research has highlighted the potential of 1,4-dioxane derivatives in developing multitarget agents for complex neurological disorders. For instance, compounds incorporating this scaffold have been investigated for their combined interactions with D2-like and 5-HT1A receptors, showing potential for treating conditions like Parkinson's disease or schizophrenia.[1] This underscores the value of building blocks like 1,4-Dioxan-2-ylmethanesulfonyl chloride, which allow for the direct incorporation of this valuable scaffold into new molecular entities.

cluster_0 1,4-Dioxan-2-ylmethanesulfonyl chloride Core Core Scaffold (1,4-Dioxane Ring) Reactive_Group Reactive Handle (-CH2SO2Cl) Core->Reactive_Group Provides reactive site for chemical elaboration Application Bioactive Molecule (e.g., Drug Candidate) Reactive_Group->Application Forms stable covalent bond (e.g., sulfonamide)

Caption: Logical relationship of the 1,4-Dioxan-2-ylmethanesulfonyl chloride structure.

Physicochemical Properties

Understanding the fundamental properties of 1,4-Dioxan-2-ylmethanesulfonyl chloride is essential for its effective use in synthesis. The molecule combines a stable, polar dioxane ring with a highly reactive sulfonyl chloride functional group.

PropertyValueSource(s)
IUPAC Name 1,4-dioxan-2-ylmethanesulfonyl chloridePubChem[2]
Molecular Formula C₅H₉ClO₄SSigma-Aldrich, PubChem[2]
Molecular Weight 200.64 g/mol Sigma-Aldrich, PubChem[2]
Appearance SolidSigma-Aldrich
InChI Key RYHNSCZLGCNGKW-UHFFFAOYSA-NSigma-Aldrich, PubChem[2]
SMILES String ClS(=O)(=O)CC1COCCO1Sigma-Aldrich
MDL Number MFCD19982717Sigma-Aldrich, PubChem[2]
Storage Class 11 - Combustible SolidsSigma-Aldrich

Synthesis and Reactivity

Plausible Synthetic Route

While specific, peer-reviewed syntheses of 1,4-Dioxan-2-ylmethanesulfonyl chloride are not readily found in the literature, a plausible synthetic pathway can be proposed based on established organic chemistry principles. A likely precursor is (1,4-dioxan-2-yl)methanol, which can be converted to the target compound through a multi-step sequence. This approach provides insight into the potential impurities and challenges in its production.

G A 1. (1,4-Dioxan-2-yl)methanol (Starting Material) B 2. Thiolation (e.g., Mitsunobu reaction with thioacetic acid, followed by hydrolysis) A->B C 3. Oxidation to Sulfonic Acid (e.g., H2O2, Oxone®) B->C D 4. Chlorination (e.g., SOCl2, (COCl)2) C->D E 1,4-Dioxan-2-ylmethanesulfonyl chloride (Final Product) D->E

Caption: A proposed workflow for the synthesis of the title compound.

Key Reactivity: Sulfonamide Formation

The primary utility of 1,4-Dioxan-2-ylmethanesulfonyl chloride in drug discovery lies in the reactivity of the sulfonyl chloride group. It is a potent electrophile that readily reacts with nucleophiles, most notably primary and secondary amines, to form highly stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry, used to connect different molecular fragments. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to quench the HCl byproduct.

reactants Dioxane-CH₂SO₂Cl + R-NH₂ product Dioxane-CH₂SO₂(NH)R + Base·HCl reactants->product Nucleophilic Substitution base Base (e.g., Pyridine)

Caption: General reaction scheme for sulfonamide formation.

Applications in Research and Drug Development

1,4-Dioxan-2-ylmethanesulfonyl chloride serves as a crucial building block for:

  • Introducing the Dioxane Moiety: Systematically incorporating the dioxane ring to enhance aqueous solubility, modulate lipophilicity, and improve the metabolic profile of a parent compound.

  • Scaffold Decoration: Attaching the dioxane-containing side chain to various core structures to explore structure-activity relationships (SAR). The stability of the resulting sulfonamide bond makes it ideal for compounds intended for in vivo studies.

  • Fragment-Based Drug Discovery (FBDD): Using the compound to link the dioxane fragment to other small molecules, growing a hit from a fragment screen into a more potent lead compound.

Commercial Availability and Procurement

As a specialized reagent, 1,4-Dioxan-2-ylmethanesulfonyl chloride is not widely available from all chemical suppliers. Researchers should anticipate sourcing it from companies that specialize in unique building blocks for discovery chemistry.

SupplierProduct NameCatalog No.Grade/Purity Notes
Sigma-Aldrich 1,4-Dioxan-2-ylmethanesulfonyl chlorideCBR01773AldrichCPR (Chemical Purity Research) : Sold "AS-IS". No analytical data is provided by the supplier. The buyer is responsible for confirming the identity and purity of the product. All sales are final.
Field-Proven Insight: Protocol for Handling CPR-Grade Reagents

The "AldrichCPR" designation is critical and necessitates a rigorous internal validation process upon receipt. Assuming purity without verification can compromise experimental results and lead to significant delays.

Step-by-Step Protocol: Receipt and Verification

  • Visual Inspection: Upon receipt, visually inspect the material. It is described as a solid. Note any discoloration or deviation from the expected appearance.

  • Inert Atmosphere Handling: Immediately transfer the material inside a glovebox or under a stream of inert gas (Argon or Nitrogen) into a pre-weighed vial for storage. Sulfonyl chlorides are moisture-sensitive.

  • Sample Preparation for Analysis: Prepare a small sample for analysis. Dissolve a few milligrams in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for Nuclear Magnetic Resonance (NMR) spectroscopy. Prepare a separate, dilute sample for Mass Spectrometry (MS).

  • Analytical Confirmation:

    • ¹H and ¹³C NMR: Confirm the presence of the dioxane and methanesulfonyl protons and carbons. The spectra should be consistent with the expected structure. Check for significant impurities.

    • Mass Spectrometry (MS): Verify the molecular weight. The exact mass should correspond to the calculated value (199.9910 for [M]⁺).[2]

  • Documentation: Record the results of the analysis in your laboratory notebook, attaching the spectra. Assign an internal lot number and purity value based on your findings. Only release the material for synthetic use after its identity and approximate purity have been confirmed.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) for 1,4-Dioxan-2-ylmethanesulfonyl chloride is publicly available. Therefore, a conservative safety assessment must be made by considering the hazards of its constituent parts: sulfonyl chlorides and the 1,4-dioxane ring.

  • Moisture Sensitivity and Corrosivity: As a sulfonyl chloride, this compound will react with water (including atmospheric moisture) to produce hydrochloric acid (HCl) and the corresponding sulfonic acid, making it corrosive and an irritant.

  • Peroxide Formation: The 1,4-dioxane ring is known to form explosive peroxides over time, especially after the container has been opened and exposed to air.[3] This risk should be assumed for the title compound as well.

  • Combustibility: The compound is classified as a combustible solid. Keep away from ignition sources.[4][5]

  • Toxicity: The parent 1,4-dioxane is a suspected human carcinogen.[6] Derivatives should be handled with appropriate caution. A related compound, 1,4-Dioxan-2-ylmethanamine, is known to cause severe skin burns and eye damage.[7]

Recommended Procedures:
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber or laminate) when handling the compound.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store the container tightly sealed under an inert atmosphere (e.g., Argon) in a cool, dry, and dark location. The storage area should be designated for flammable and reactive materials.

  • Peroxide Testing: If the material has been stored for an extended period or exposed to air, it should be tested for the presence of peroxides before use.

Conclusion

1,4-Dioxan-2-ylmethanesulfonyl chloride is a valuable, albeit specialized, reagent for introducing the medicinally relevant 1,4-dioxane scaffold into novel molecules. Its utility is tempered by its limited commercial availability and the critical need for researchers to perform independent quality control due to its "AS-IS" supply status. By adhering to rigorous verification, handling, and safety protocols, scientists can effectively leverage this potent building block to advance their research and drug development programs.

References

  • 1,4-Dioxane, ACS Grade, 99%. Lab Alley. [Link]

  • 1,4-Dioxane Solution. CPI International. [Link]

  • 1,4-Dioxan-2-ylmethanesulfonyl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 1,4-Dioxane. Carl ROTH. [Link]

  • Synthesis process of (2R)-(1,4-dioxane-2-yl).
  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • 1,4-Dioxan-2-ylmethanamine. PubChem, National Center for Biotechnology Information. [Link]

  • Methanesulfonyl Cyanide. Organic Syntheses. [Link]

  • Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PubMed Central, National Institutes of Health. [Link]

  • Safety Data Sheet: 1,4-dioxane. Chemos GmbH & Co.KG. [Link]

  • 1,4-Dioxane. Wikipedia. [Link]

  • Safety Data Sheet: 1,4-Dioxane. Carl ROTH. [Link]

  • (2-methyl-1,4-dioxan-2-yl)methanesulfonyl chloride. PubChemLite. [Link]

  • Scheme 1 Reagents and reaction conditions. ResearchGate. [Link]

  • Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. The Royal Society of Chemistry. [Link]

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Methodological & Application

Application Note: Activation of Alcohols via Sulfonylation for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Topic: 1,4-Dioxan-2-ylmethanesulfonyl chloride

Initial research into the use of "1,4-Dioxan-2-ylmethanesulfonyl chloride" as a protecting group for alcohols did not yield any established scientific literature, application notes, or protocols. While the compound is listed in chemical supplier databases, its application in alcohol protection is not documented in peer-reviewed journals or standard organic synthesis resources.[1] This suggests that it is not a commonly used or validated reagent for this purpose in the research and drug development community.

To provide a valuable and scientifically accurate guide, this document will instead focus on a closely related and fundamental application in alcohol chemistry: the activation of alcohols using common sulfonyl chlorides , such as methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). This process converts the alcohol's hydroxyl group, a notoriously poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. This is a critical transformation in the synthesis of complex molecules and pharmaceuticals.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of the Hydroxyl Group

In organic synthesis, the hydroxyl group (–OH) of an alcohol is a versatile functional group. However, its utility is often hampered by the fact that the hydroxide ion (HO⁻) is a very poor leaving group, making direct nucleophilic substitution or elimination reactions difficult.[2][3] To overcome this, chemists employ a strategy known as "activation," which involves converting the hydroxyl group into a different functional group that is a much better leaving group.

One of the most robust and widely used methods for alcohol activation is its conversion to a sulfonate ester. This is achieved by reacting the alcohol with a sulfonyl chloride (R-SO₂Cl) in the presence of a non-nucleophilic base.[4] The resulting sulfonate esters (e.g., mesylates, tosylates, triflates) are highly effective substrates for a wide range of transformations.

Commonly used sulfonyl chlorides include:

  • Methanesulfonyl chloride (MsCl): Forms mesylates.

  • p-Toluenesulfonyl chloride (TsCl): Forms tosylates.

  • Trifluoromethanesulfonyl chloride (TfCl): Forms triflates, which are exceptionally good leaving groups.

This guide provides a detailed overview of the mechanism, protocols, and applications of alcohol activation using sulfonyl chlorides.

The Mechanism of Sulfonylation: A Self-Validating System

The reaction of an alcohol with a sulfonyl chloride proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine (Et₃N), is required to neutralize the HCl generated during the reaction.[4]

Causality Behind Experimental Choices:

  • The Sulfonyl Chloride: The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack by the alcohol.

  • The Alcohol: The alcohol acts as the nucleophile. The reaction rate can be influenced by the steric hindrance around the hydroxyl group. Primary alcohols generally react faster than secondary alcohols.

  • The Base: A non-nucleophilic base is crucial. If a nucleophilic base were used, it could compete with the alcohol in attacking the sulfonyl chloride. Pyridine can also act as a catalyst by forming a more reactive sulfonylpyridinium salt intermediate. The primary role of the base is to quench the HCl byproduct, which could otherwise protonate the starting alcohol or the product.

Key Mechanistic Steps:

  • The alcohol's oxygen atom attacks the sulfur atom of the sulfonyl chloride.

  • The chloride ion is expelled as a leaving group.

  • The resulting protonated sulfonate ester is deprotonated by the base to yield the final sulfonate ester and the protonated base (e.g., pyridinium chloride).

A critical feature of this mechanism is that the C–O bond of the alcohol remains intact throughout the reaction. This means that if the alcohol has a stereocenter at the carbon bearing the hydroxyl group, its configuration is retained in the resulting sulfonate ester.

Sulfonylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alcohol R-OH (Alcohol) ProtonatedEster R-O(H⁺)-SO₂R' (Protonated Ester) Alcohol->ProtonatedEster Nucleophilic Attack SulfonylChloride R'-SO₂Cl (Sulfonyl Chloride) SulfonylChloride->ProtonatedEster Base Base (e.g., Pyridine) ProtonatedBase Base-H⁺Cl⁻ Base->ProtonatedBase SulfonateEster R-OSO₂R' (Sulfonate Ester) ProtonatedEster->SulfonateEster Deprotonation ProtonatedEster->ProtonatedBase

Caption: Mechanism of alcohol sulfonylation.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for a wide range of alcohol substrates. Reaction monitoring by Thin Layer Chromatography (TLC) is recommended to determine the point of completion.

Protocol 1: Mesylation of a Primary Alcohol (e.g., Benzyl Alcohol)

Objective: To convert benzyl alcohol into benzyl mesylate.

Reagents and Materials:

  • Benzyl alcohol (1.0 eq.)

  • Dry dichloromethane (DCM)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Methanesulfonyl chloride (MsCl) (1.2 eq.)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve benzyl alcohol in dry DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C. Caution: The reaction can be exothermic.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl mesylate.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: Tosylation of a Secondary Alcohol (e.g., Cyclohexanol)

Objective: To convert cyclohexanol into cyclohexyl tosylate.

Reagents and Materials:

  • Cyclohexanol (1.0 eq.)

  • Dry pyridine

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq.)

  • Ice bath

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve cyclohexanol in dry pyridine in a round-bottom flask and cool to 0 °C. Note: Pyridine acts as both the solvent and the base.

  • Add p-toluenesulfonyl chloride in portions to the solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 4-6 hours or until TLC indicates completion. For sterically hindered alcohols, the reaction may be allowed to stir overnight at low temperature.

  • Pour the reaction mixture over crushed ice and add 1 M HCl until the solution is acidic. This step protonates the pyridine, making it water-soluble.

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can often be purified by recrystallization.

Data Summary: Reaction Parameters
ParameterMesylation (MsCl)Tosylation (TsCl)Notes
Reactivity HighModerateMsCl is more reactive than TsCl.
Base Et₃N, DIPEAPyridine, Et₃NPyridine is often used as a solvent for tosylations.
Solvent DCM, ToluenePyridine, DCMChoice depends on substrate solubility and reaction scale.
Temperature 0 °C to RT0 °C to RTLow temperatures are used to control reactivity.
Work-up Aqueous washAcid wash to remove pyridineThe work-up must efficiently remove the base.

Applications in Synthesis

Once the alcohol is converted to a sulfonate ester, it becomes a versatile intermediate for a variety of subsequent reactions. The sulfonate group (e.g., -OMs, -OTs) is an excellent leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.

Synthetic Utility cluster_products Products of Sₙ2 Reactions Alcohol R-CH₂-OH (Primary Alcohol) Sulfonate R-CH₂-OMs (Mesylate) Alcohol->Sulfonate MsCl, Et₃N Azide R-CH₂-N₃ (Azide) Sulfonate->Azide NaN₃ Nitrile R-CH₂-CN (Nitrile) Sulfonate->Nitrile NaCN Ether R-CH₂-OR' (Ether) Sulfonate->Ether NaOR' Thioether R-CH₂-SR' (Thioether) Sulfonate->Thioether NaSR'

Sources

Application Notes and Protocols: Selective Sulfonylation with 1,4-Dioxan-2-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Reagent for Amine and Alcohol Protection

In the landscape of multistep organic synthesis, the strategic protection and deprotection of functional groups are paramount for achieving desired molecular complexity. Sulfonylation is a cornerstone transformation for the protection of amines and the activation of alcohols.[1] The resulting sulfonamides are generally robust, offering stability across a wide range of reaction conditions.[1] While common reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are workhorses in this field, the exploration of novel sulfonylating agents with unique structural motifs can unlock new avenues for selectivity and functional group manipulation.

This guide introduces 1,4-Dioxan-2-ylmethanesulfonyl chloride (DMSCl), a reagent that combines the reactive sulfonyl chloride moiety with a 1,4-dioxane scaffold. The dioxane ring, a cyclic acetal, is generally stable under basic and nucleophilic conditions but can be cleaved under acidic conditions.[2] This dual-functionality suggests that the resulting 1,4-dioxan-2-ylmethanesulfonamides and sulfonate esters could serve as protecting groups with a built-in, acid-labile trigger for deprotection, potentially offering an orthogonal strategy to other protecting groups.

While 1,4-Dioxan-2-ylmethanesulfonyl chloride is not yet widely documented in the chemical literature, this guide provides a comprehensive overview of its proposed synthesis, detailed protocols for its application in the selective sulfonylation of alcohols and amines, and strategies for the subsequent deprotection. The methodologies presented are grounded in established principles of sulfonylation chemistry and are designed to be a practical resource for researchers in organic and medicinal chemistry.

Physicochemical Properties

A summary of the key properties of 1,4-Dioxan-2-ylmethanesulfonyl chloride is provided below.

PropertyValueReference
IUPAC Name 1,4-dioxan-2-ylmethanesulfonyl chloride[3]
CAS Number 1330756-16-5[3]
Molecular Formula C₅H₉ClO₄S[3]
Molecular Weight 200.64 g/mol [3]
Appearance Not specified (likely a liquid or low-melting solid)
Solubility Expected to be soluble in common organic solvents (DCM, THF, Dioxane)

Proposed Synthesis of 1,4-Dioxan-2-ylmethanesulfonyl Chloride (DMSCl)

The synthesis of DMSCl can be envisioned from the commercially available starting material, (1,4-dioxan-2-yl)methanol, via a two-step sequence involving the introduction of a thiol group followed by oxidative chlorination. A more direct, albeit less common, approach would be the direct conversion of the corresponding sulfonic acid to the sulfonyl chloride. A plausible and practical laboratory-scale synthesis is outlined below, based on established methods for the preparation of sulfonyl chlorides from thiols or their derivatives.[4]

DMSCl_Synthesis cluster_0 Step 1: Thiol Synthesis cluster_1 Step 2: Oxidative Chlorination start (1,4-dioxan-2-yl)methanol intermediate1 (1,4-dioxan-2-yl)methyl methanesulfonate start->intermediate1 1. MsCl, Et3N 2. NaSH intermediate2 (1,4-dioxan-2-yl)methanethiol DMSCl 1,4-Dioxan-2-ylmethanesulfonyl chloride intermediate2->DMSCl NCS, HCl (aq)

Caption: Proposed two-step synthesis of DMSCl.

Protocol 1: Synthesis of 1,4-Dioxan-2-ylmethanesulfonyl Chloride

Materials:

  • (1,4-dioxan-2-yl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Sodium hydrosulfide (NaSH)

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

Step 1: Synthesis of (1,4-dioxan-2-yl)methanethiol

  • To a stirred solution of (1,4-dioxan-2-yl)methanol (1.0 equiv) and Et₃N (1.2 equiv) in DCM at 0 °C, add MsCl (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (1,4-dioxan-2-yl)methyl methanesulfonate.

  • Dissolve the crude mesylate in DMF and add NaSH (1.5 equiv). Heat the mixture to 50-60 °C and stir for 4-6 hours.

  • Cool the reaction mixture, dilute with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate carefully to yield the crude thiol.

Step 2: Oxidative Chlorination to DMSCl

  • To a vigorously stirred solution of the crude (1,4-dioxan-2-yl)methanethiol (1.0 equiv) in DCM at 0 °C, add a solution of NCS (2.2 equiv) in DCM dropwise.

  • After the addition is complete, add a few drops of concentrated HCl as a catalyst.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,4-Dioxan-2-ylmethanesulfonyl chloride. The crude product can be purified by vacuum distillation or column chromatography if necessary.

Application in Selective Sulfonylation

The primary application of DMSCl is as a protecting group for alcohols and amines. The reaction proceeds via nucleophilic attack of the alcohol or amine on the electrophilic sulfur atom of the sulfonyl chloride.

Sulfonylation_Mechanism cluster_alcohol Sulfonylation of an Alcohol cluster_amine Sulfonylation of an Amine ROH R-OH DMSCl_alc DMS-Cl ROH->DMSCl_alc Nucleophilic Attack Intermediate_alc R-O(H+)-S(O)₂-DMS DMSCl_alc->Intermediate_alc Product_alc R-O-SO₂-DMS (Sulfonate Ester) Intermediate_alc->Product_alc -H+ Base_alc Base BaseH_alc Base-H+ Base_alc->BaseH_alc Proton Abstraction R2NH R₂NH DMSCl_amine DMS-Cl R2NH->DMSCl_amine Nucleophilic Attack Intermediate_amine R₂N(H+)-S(O)₂-DMS DMSCl_amine->Intermediate_amine Product_amine R₂N-SO₂-DMS (Sulfonamide) Intermediate_amine->Product_amine -H+ Base_amine Base BaseH_amine Base-H+ Base_amine->BaseH_amine Proton Abstraction

Caption: General mechanism for the sulfonylation of alcohols and amines.

Protocol 2: General Procedure for Sulfonylation of Alcohols

Materials:

  • Alcohol substrate

  • 1,4-Dioxan-2-ylmethanesulfonyl chloride (DMSCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous HCl

  • Brine

Procedure:

  • Dissolve the alcohol (1.0 equiv) in DCM.

  • Add Et₃N (1.5 equiv) or pyridine (2.0 equiv) and cool the solution to 0 °C.

  • Add a solution of DMSCl (1.2 equiv) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Sulfonylation of Amines

Materials:

  • Amine substrate (primary or secondary)

  • 1,4-Dioxan-2-ylmethanesulfonyl chloride (DMSCl)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous HCl

  • Brine

Procedure:

  • Dissolve the amine (1.0 equiv) in DCM or THF.

  • Add Et₃N (1.5 equiv) or pyridine (2.0 equiv) and cool the solution to 0 °C.

  • Add a solution of DMSCl (1.1 equiv) in the same solvent dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC.

  • Upon completion, dilute with the organic solvent and wash sequentially with 1 M HCl (if the product is stable to acid), saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Summary of Typical Reaction Conditions:

Substrate TypeBaseSolventTemperature (°C)Typical Time (h)
Primary AlcoholEt₃NDCM0 to RT2-6
Secondary AlcoholPyridine, DMAP (cat.)DCM0 to RT6-24
Primary AmineEt₃NDCM/THF0 to RT1-3
Secondary AmineEt₃NDCM/THF0 to RT2-5

Chemoselectivity in Polyfunctional Molecules

In molecules containing both hydroxyl and amino groups, selective sulfonylation can often be achieved due to the higher nucleophilicity of amines compared to alcohols.[5] This allows for the protection of the amino group while leaving the hydroxyl group available for subsequent transformations.

Chemoselectivity AminoAlcohol Amino Alcohol (HO-R-NH₂) Product N-Protected Amino Alcohol (HO-R-NH-SO₂-DMS) AminoAlcohol->Product Major Pathway (Amine is more nucleophilic) SideProduct O-Protected Amino Alcohol (DMS-O-R-NH₂) (Minor Product) AminoAlcohol->SideProduct Minor Pathway DMSCl DMS-Cl (1.0 equiv) DMSCl->Product DMSCl->SideProduct

Caption: Expected chemoselectivity of DMSCl for an amino alcohol.

Deprotection of the 1,4-Dioxan-2-ylmethanesulfonyl (DMS) Group

The DMS protecting group offers a potentially unique deprotection profile. The sulfonamide or sulfonate ester linkage can be cleaved under various reductive or strongly acidic/basic conditions, while the 1,4-dioxane moiety, being a cyclic acetal, is susceptible to cleavage under acidic conditions.[2]

Strategy 1: Acid-Catalyzed Hydrolysis

Mild acidic conditions are expected to cleave the dioxane ring, unmasking a diol functionality. This may or may not be accompanied by the cleavage of the sulfonyl group, depending on the reaction conditions. Stronger acidic conditions are generally required for sulfonamide cleavage.[6]

Protocol 4: Proposed Acidic Deprotection

  • Dissolve the DMS-protected substrate in a mixture of THF and water.

  • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or TFA).

  • Heat the reaction to 50-70 °C and monitor by TLC.

  • Upon completion, neutralize the reaction with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent.

  • Dry, concentrate, and purify as needed.

Strategy 2: Reductive Cleavage of the Sulfonyl Group

Standard conditions for the reductive cleavage of sulfonamides can be employed, which should leave the dioxane ring intact.

Protocol 5: Proposed Reductive Deprotection (for Sulfonamides)

  • Dissolve the DMS-protected amine in methanol.

  • Add an excess of magnesium turnings and sonicate the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the product by standard methods.

Deprotection_Workflow Protected DMS-Protected Substrate (Alcohol or Amine) Acid Acidic Hydrolysis (e.g., HCl/THF/H₂O) Protected->Acid Reductive Reductive Cleavage (e.g., Mg/MeOH for amines) Protected->Reductive Deprotected_Acetal Deprotected Substrate (with cleaved dioxane ring) Acid->Deprotected_Acetal Deprotected_Sulfonyl Deprotected Substrate (dioxane ring intact) Reductive->Deprotected_Sulfonyl

Caption: Orthogonal deprotection strategies for the DMS group.

Troubleshooting and Safety Considerations

  • Reactivity of DMSCl: As a sulfonyl chloride, DMSCl is expected to be moisture-sensitive and should be handled under an inert atmosphere. It is also likely to be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Incomplete Reactions: If sulfonylation reactions are sluggish, particularly with hindered alcohols, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) may be beneficial. Increasing the reaction temperature can also improve conversion, but care must be taken to avoid side reactions.

  • Deprotection Issues: If acidic deprotection of the dioxane moiety is slow, a stronger acid or higher temperature may be required. However, this may also lead to the cleavage of other acid-labile groups. For reductive cleavage of sulfonamides, other reagents such as samarium(II) iodide or sodium amalgam can be explored if magnesium/methanol is ineffective.

Conclusion

1,4-Dioxan-2-ylmethanesulfonyl chloride represents a promising, albeit underexplored, reagent for the protection of alcohols and amines. Its unique structure, combining a reactive sulfonyl chloride with an acid-labile dioxane ring, offers the potential for novel and selective protection/deprotection strategies in complex molecule synthesis. The protocols and insights provided in this guide, while based on established chemical principles, are intended to serve as a foundational resource for researchers interested in exploring the utility of this novel reagent. Further investigation into the specific reactivity, selectivity, and applications of DMSCl is warranted and encouraged.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • "Product Class 9: 1,4-Dioxanes". Science of Synthesis, 2007, 29, 487-588. [Link]

  • "Methanesulfonyl chloride". Wikipedia. [Link]

  • "Methanesulfonyl Chloride MSC". SIPCAM OXON. [Link]

  • "methanesulfonyl chloride - Organic Syntheses Procedure". Organic Syntheses. [Link]

  • "1,4-Dioxan-2-ylmethanamine | C5H11NO2 | CID 3748064". PubChem. [Link]

  • "1,4-Dioxan-2-ylmethanesulfonyl chloride | C5H9ClO4S | CID 56737758". PubChem. [Link]

  • "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines". ResearchGate. [Link]

  • "General preparation method of sulfonyl chloride".
  • "Protecting Groups For Alcohols". Master Organic Chemistry. [Link]

  • "1,3-Dioxanes, 1,3-Dioxolanes". Organic Chemistry Portal. [Link]

  • "Method of manufacturing methanesulfonyl chloride".
  • "Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis". ResearchGate. [Link]

  • "Magnesium chloride precipitation from mixed salt solution using 1,4-dioxan". ResearchGate. [Link]

  • "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)". PubMed. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments". The Royal Society of Chemistry. [Link]

  • "Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones". The Journal of Organic Chemistry. [Link]

  • "Sulfonyl Protective Groups". Chem-Station Int. Ed.. [Link]

  • "Sulfonyl chloride synthesis by chlorosulfonation". Organic Chemistry Portal. [Link]

  • "A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole". Organic Chemistry Portal. [Link]

  • "Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride". ResearchGate. [Link]

  • "Methanesulfonyl chloride – Knowledge and References". Taylor & Francis. [Link]

  • "Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides". PMC - NIH. [Link]

  • "Magnesium chloride precipitation from mixed salt solution using 1,4-dioxan: Optimizing the recovery and purity". ResearchGate. [Link]

Sources

Application Note: 1,4-Dioxan-2-ylmethanesulfonyl Chloride in Carbohydrate Synthesis

[1]

Part 1: Introduction & Strategic Rationale

The Reagent Profile

1,4-Dioxan-2-ylmethanesulfonyl chloride is a sulfonylating agent that introduces a (1,4-dioxan-2-yl)methanesulfonyl group.[1][2] Unlike the lipophilic tosyl or the small, non-polar mesyl group, this moiety contains a cyclic diether (dioxane), which imparts unique polarity and hydrogen-bond accepting capability to the substrate.

Why Use DioxMsCl in Carbohydrate Chemistry?

In complex oligosaccharide synthesis or glycomimetic drug development, solubility and crystallinity are frequent bottlenecks.

  • Solubility Tuning: Standard protecting groups (benzyl ethers, silyl ethers) often render carbohydrates highly lipophilic and insoluble in polar media. The dioxane ring in DioxMsCl improves solubility in medium-polarity solvents (THF, EtOAc) and can assist in purification.

  • NMR Diagnostics: The distinct signals of the dioxane ring (multiplets in the 3.5–4.0 ppm range) provide a clear diagnostic handle in

    
    H NMR, distinct from the crowded methyl region of Ms or Ts groups.
    
  • Leaving Group Ability: Like other alkanesulfonates, the resulting ester is an excellent leaving group (

    
     of conjugate acid 
    
    
    -1.9), suitable for nucleophilic substitutions (
    
    
    ) to introduce azides, halides, or thioethers.

Part 2: Mechanism of Action

The reaction follows a nucleophilic substitution at the sulfur atom. The carbohydrate hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. A base (typically pyridine or triethylamine) is required to neutralize the HCl byproduct and drive the equilibrium.

Key Mechanistic Pathway:

  • Activation: The base may form a transient sulfonylammonium intermediate (e.g., with pyridine), increasing electrophilicity.

  • Attack: The sugar hydroxyl oxygen attacks the sulfur.

  • Elimination: Chloride is expelled, forming the sulfonate ester.

Part 3: Experimental Protocol

Protocol: Regioselective Sulfonylation of Primary Hydroxyls

Objective: Selective sulfonylation of the primary C-6 hydroxyl group in a partially protected monosaccharide (e.g., Methyl

Materials & Reagents
  • Substrate: Methyl

    
    -D-glucopyranoside (1.0 eq)
    
  • Reagent: 1,4-Dioxan-2-ylmethanesulfonyl chloride (1.1 – 1.2 eq)

  • Solvent: Anhydrous Pyridine (0.1 M concentration relative to substrate)

  • Workup: Dichloromethane (DCM), 1M HCl, Sat. NaHCO

    
    , Brine.
    
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

    • Dissolve the carbohydrate substrate in anhydrous pyridine. Cool the solution to 0°C using an ice bath. Pyridine acts as both solvent and base.

  • Reagent Addition:

    • Dissolve 1,4-Dioxan-2-ylmethanesulfonyl chloride in a minimal amount of anhydrous DCM (optional, for transfer) or add directly if liquid/oil.

    • Add the reagent dropwise to the stirring carbohydrate solution at 0°C over 10 minutes.

    • Rationale: Slow addition prevents exotherms and minimizes non-selective over-sulfonylation of secondary hydroxyls.

  • Reaction:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 4–12 hours . Monitor by TLC (System: EtOAc/Hexane or DCM/MeOH). Look for the disappearance of the starting material (

      
      ) and appearance of the less polar product (
      
      
      ).
  • Quenching & Workup:

    • Cool back to 0°C. Add a small amount of water (0.5 mL) to hydrolyze excess sulfonyl chloride.

    • Dilute with DCM.

    • Wash 1: Wash with cold 1M HCl (carefully) to remove pyridine (forms pyridinium chloride). Repeat until the aqueous phase is acidic.

    • Wash 2: Wash with Sat. NaHCO

      
       to neutralize trace acid.
      
    • Wash 3: Wash with Brine.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the residue via silica gel flash chromatography.

    • Note: The DioxMs-protected sugar will likely be more polar than a corresponding Tosyl derivative.

Part 4: Visualization & Logic

Workflow Diagram: Sulfonylation Process

SulfonylationWorkflowStartStart: Unprotected/PartiallyProtected CarbohydrateDissolveDissolve in Pyridine(Solvent + Base)Start->DissolveCoolCool to 0°C(Kinetic Control)Dissolve->CoolAddReagentAdd 1,4-Dioxan-2-ylmethanesulfonyl Cl(Dropwise)Cool->AddReagentMonitorMonitor TLC(Disappearance of SM)AddReagent->MonitorQuenchQuench with H2ORemove Pyridine (HCl Wash)Monitor->QuenchCompletePurifyFlash ChromatographyIsolate Sulfonate EsterQuench->Purify

Caption: Step-by-step workflow for the regioselective introduction of the Dioxan-2-ylmethanesulfonyl group.

Reaction Scheme Logic

ReactionMechanismROHCarbohydrate(R-OH)ComplexTransition State[R-O...S...Cl]ROH->Complex+ BaseReagentDioxMsCl(Electrophile)Reagent->ComplexProductSulfonate Ester(R-O-SO2-Diox)Complex->ProductByproductHCl (Neutralized)Complex->Byproduct

Caption: Mechanistic flow of the nucleophilic substitution at the sulfonyl sulfur center.

Part 5: Data Summary & Troubleshooting

Comparison of Sulfonylating Agents
FeatureMesyl Chloride (MsCl)Tosyl Chloride (TsCl)DioxMsCl
Molecular Weight 114.55190.65200.64
Lipophilicity Low (Small)High (Aromatic)Moderate (Ether-rich)
Leaving Group Ability ExcellentGoodExcellent (Alkylsulfonate)
NMR Signature Singlet (~3.0 ppm)Aromatic DoubletsMultiplets (3.5-4.0 ppm)
Solubility Impact NeutralDecreases Aqueous Sol.Increases Polarity
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Reaction.

    • Solution: Ensure the reagent is fresh. Sulfonyl chlorides hydrolyze rapidly in moist air. Distill pyridine over CaH

      
       before use.
      
  • Problem: Formation of Chlorinated Side-product (R-Cl).

    • Cause: If the reaction runs too hot or too long, the chloride ion (byproduct) can displace the newly formed sulfonate (S

      
      2).
      
    • Solution: Keep reaction at 0°C–RT. Do not reflux.

  • Problem: Difficulty Removing Pyridine.

    • Solution: Azeotrope with toluene during rotary evaporation before the HCl wash.

Part 6: References

  • Sigma-Aldrich. 1,4-Dioxan-2-ylmethanesulfonyl chloride Product Page. Link

  • Taylor, R. J. K. (Ed.). Organocopper Reagents: A Practical Approach. Oxford University Press, 1994. (General reference for sulfonate leaving group utility in synthesis).

  • Garegg, P. J. "Regioselective acylation and alkylation of carbohydrates." Advances in Carbohydrate Chemistry and Biochemistry, Vol 59, 2004. (Foundational text on regioselective protection strategies).

  • Byrne, P. A., et al. "The development of the sulfonyl group as a leaving group." Chemical Society Reviews, 2016. Link

Troubleshooting & Optimization

Technical Support Center: 1,4-Dioxan-2-ylmethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 1,4-Dioxan-2-ylmethanesulfonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of its application, ensuring the integrity and success of your experiments. Our guidance is rooted in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the use of 1,4-Dioxan-2-ylmethanesulfonyl chloride, offering explanations for the underlying chemistry and actionable solutions.

Problem 1: Low or No Yield of the Desired Sulfonamide or Sulfonate Ester

Question: I am reacting 1,4-Dioxan-2-ylmethanesulfonyl chloride with my amine/alcohol, but I'm observing very low yields of the expected product. What could be the issue?

Answer:

Low yields in sulfonylation reactions are a common challenge and can stem from several factors related to the reagent's stability, the reaction conditions, and the nature of your substrate.

Potential Causes and Solutions:

  • Reagent Degradation: 1,4-Dioxan-2-ylmethanesulfonyl chloride is susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in your solvent or on your glassware will lead to the formation of the corresponding sulfonic acid, which is unreactive towards your nucleophile.

    • Preventative Protocol:

      • Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly dried, anhydrous solvents. Standard distillation or passing through activated alumina columns are effective drying methods.

      • Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas before use.

  • Sub-optimal Base Selection: The choice of base is critical in sulfonylation reactions. An inappropriate base can lead to side reactions or incomplete deprotonation of the nucleophile.

    • Base Selection Rationale:

      • For simple amine sulfonylation, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically sufficient.

      • For less nucleophilic amines or for hindered alcohols, a stronger, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) may be required.

      • Pyridine is often used as both a base and a solvent and can catalyze the reaction.[1]

    • Troubleshooting Steps:

      • If using TEA or DIPEA with a weakly nucleophilic substrate, consider switching to a stronger base like DBU.

      • Ensure the base is added slowly at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction.

  • Steric Hindrance: If your amine or alcohol is sterically bulky, the approach to the sulfonyl group can be impeded, leading to a sluggish or incomplete reaction.

    • Mitigation Strategy:

      • Increase the reaction temperature. Monitor the reaction closely for potential decomposition.

      • Prolong the reaction time.

      • Consider using a less hindered sulfonating agent if your synthetic route allows.

Problem 2: Formation of an Unexpected Byproduct: A Sulfene Intermediate

Question: I've isolated a byproduct that doesn't correspond to my expected sulfonamide. My mass spectrometry data suggests it might be an adduct of my solvent with a "sulfene" intermediate. How can I prevent this?

Answer:

The formation of a sulfene intermediate is a known side reaction for alkanesulfonyl chlorides that possess an α-hydrogen.[2][3] This highly reactive species can be trapped by various nucleophiles present in the reaction mixture, including the solvent.

Mechanism of Sulfene Formation:

In the presence of a base, 1,4-Dioxan-2-ylmethanesulfonyl chloride can undergo an elimination reaction (E2 or E1cB-like) to form a sulfene intermediate.[4]

Sulfene Formation cluster_0 Elimination Reaction Reagent 1,4-Dioxan-2-ylmethanesulfonyl chloride Sulfene Sulfene Intermediate Reagent->Sulfene + Base - Base-H+ - Cl- Base Base Product Trapped Byproduct Sulfene->Product + Solvent Solvent Solvent (Nu:)

Caption: Elimination pathway leading to a sulfene intermediate.

Strategies to Minimize Sulfene Formation:

  • Choice of Base: The propensity for sulfene formation is highly dependent on the base used. Strong, hindered bases can favor elimination.

    • Recommendation: Use a milder base like pyridine or 2,6-lutidine, which are less likely to promote elimination.

  • Temperature Control: Elimination reactions are often favored at higher temperatures.

    • Protocol: Maintain a low reaction temperature (e.g., -20 °C to 0 °C) throughout the addition of the sulfonyl chloride and the base.

  • Order of Addition: Adding the sulfonyl chloride to a mixture of the nucleophile and the base can sometimes favor the desired substitution reaction over elimination.

Problem 3: Suspected Instability of the Dioxane Ring

Question: My reaction is turning dark, and I'm seeing multiple spots on my TLC plate that I can't identify. Could the 1,4-dioxane ring be opening or decomposing under my reaction conditions?

Answer:

The 1,4-dioxane ring is generally stable under many reaction conditions. However, it can be susceptible to cleavage under strongly acidic or certain oxidative conditions.

Potential Instability Pathways:

  • Acid-Catalyzed Ring Opening: While your sulfonylation is likely performed under basic or neutral conditions, acidic work-up conditions could potentially lead to the hydrolysis of the acetal-like dioxane ring, especially with prolonged exposure or at elevated temperatures.

    • Work-up Protocol:

      • Perform aqueous work-ups at low temperatures.

      • Minimize the time the reaction mixture is in contact with acidic solutions.

      • Use a saturated solution of a mild base like sodium bicarbonate for neutralization.

  • Oxidative Degradation: 1,4-Dioxane can form peroxides upon exposure to air and light.[5] While the sulfonyl chloride itself is not an oxidant, certain reaction additives or contaminants could potentially initiate oxidative pathways.

    • Precautionary Measures:

      • Use peroxide-free solvents. Test your solvents for peroxides before use, especially with ethers like THF or dioxane.

      • Store 1,4-Dioxan-2-ylmethanesulfonyl chloride in a cool, dark place under an inert atmosphere.

Fragmentation Pattern of 1,4-Dioxane in Mass Spectrometry:

Understanding the fragmentation of the dioxane ring can aid in identifying byproducts. Common fragments for 1,4-dioxane include m/z = 88 (molecular ion), 58, and 43.[3][6] If you observe these fragments in the mass spectra of your byproducts, it may indicate decomposition of the dioxane moiety.

Dioxane_Fragmentation Dioxane_M+ 1,4-Dioxane [M]+ (m/z 88) Fragment_58 [C2H4O2]+ (m/z 58) Dioxane_M+->Fragment_58 - C2H4 Fragment_43 [C2H3O]+ (m/z 43) Dioxane_M+->Fragment_43 - C2H5O. Fragment_29 [CHO]+ (m/z 29) Fragment_58->Fragment_29 - C2H5. Fragment_43->Fragment_29 - CH2 Fragment_31 [CH3O]+ (m/z 31)

Caption: Common fragmentation pathways of the 1,4-dioxane ring in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: How should I store 1,4-Dioxan-2-ylmethanesulfonyl chloride?

A1: It should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes hydrolysis and potential peroxide formation.

Q2: What is the typical appearance of this reagent?

A2: 1,4-Dioxan-2-ylmethanesulfonyl chloride is a solid at room temperature.[6] Any discoloration or a syrupy consistency may indicate decomposition.

Q3: Can I use this reagent in protic solvents like alcohols?

A3: Using protic solvents is generally not recommended as they can act as nucleophiles and react with the sulfonyl chloride, leading to the formation of sulfonate esters as byproducts. If your substrate is only soluble in a protic solvent, the reaction will need to be carefully optimized to favor the reaction with your substrate over solvolysis.

Q4: What are the primary safety concerns when working with 1,4-Dioxan-2-ylmethanesulfonyl chloride?

A4: As with all sulfonyl chlorides, it is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The 1,4-dioxane moiety is also a suspected carcinogen, so exposure should be minimized.

Q5: Are there any known incompatibilities with other common lab reagents?

A5: Avoid strong oxidizing agents, strong acids, and water. As it is a reactive electrophile, it will react with a wide range of nucleophiles.

Data Summary Table

ParameterRecommendationRationale
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), TolueneAprotic and relatively non-polar to polar aprotic solvents are preferred to avoid solvolysis.
Bases Triethylamine (TEA), DIPEA, Pyridine, 2,6-Lutidine, DBUChoice depends on substrate nucleophilicity and the need to suppress sulfene formation.
Temperature -20 °C to room temperatureLower temperatures generally favor the desired substitution and minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the sulfonyl chloride.

Experimental Protocols

General Protocol for the Sulfonylation of an Amine
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise.

  • In a separate flame-dried flask, dissolve 1,4-Dioxan-2-ylmethanesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • PubChem. 1,4-Dioxane. National Center for Biotechnology Information. [Link]

  • Grygorenko O.; Bondarenko A.; Tolmachev A.; Vashchenko B.
  • Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • Baran, P. S., et al. New Synthetic Technology for the Synthesis of Hindered α-Diazoketones via Acyl Mesylates.
  • American Chemical Society. 1,4-Dioxane. [Link]

  • Kevill, D. N., & Anderson, S. W. (1991). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 882–894.
  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Organic Chemistry Tutor. Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. [Link]

  • ResearchGate. Mass spectrum and fragmentation patterns of 1,4-dioxane. [Link]

  • ResearchGate. Two reaction pathways for synthesizing 1,4-dioxane. [Link]

  • Google Patents.
  • Interstate Technology and Regulatory Council. Sampling and Analysis of 1,4-Dioxane. [Link]

  • Wikipedia. 1,4-Dioxane. [Link]

  • ACS Publications. Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society.
  • Doc Brown's Chemistry. Mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern. [Link]

  • YouTube. [Chemistry] Propose synthesis of 1,4-dioxane, starting from 1,2-dibromoethane. [Link]

  • ResearchGate. Scheme 1 Reagents and reaction conditions: (i) Chlorosulfonic acid, 1,4 dioxane... [Link]

  • PubMed. Sulfonylation of 1,4-Diazabicyclo[2.2.2]octane: Charge-Transfer Complex Triggered C-N Bond Cleavage. [Link]

  • ACS Publications. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • PubChem. 1,4-Dioxan-2-ylmethanamine. [Link]

  • Google Patents.
  • ACS Publications. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. The Journal of Organic Chemistry.
  • ResearchGate. Magnesium chloride precipitation from mixed salt solution using 1,4-dioxan. [Link]

  • ResearchGate. (PDF) Magnesium chloride precipitation from mixed salt solution using 1,4-dioxan. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile. [Link]

Sources

"purification of products from 1,4-Dioxan-2-ylmethanesulfonyl chloride reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Products from 1,4-Dioxan-2-ylmethanesulfonyl Chloride Reactions Document ID: TS-DIOX-042 Status: Active Audience: Medicinal Chemists, Process Chemists, R&D Scientists

Core Directive & Executive Summary

The Challenge: 1,4-Dioxan-2-ylmethanesulfonyl chloride (CAS: 1330756-16-5) is a specialized building block used to introduce the 1,4-dioxane moiety, often to improve the metabolic stability or aqueous solubility of a drug candidate.

The Problem: Unlike lipophilic aryl sulfonyl chlorides, this reagent contains a highly polar ether-rich heterocycle. This creates two distinct purification failures:

  • Aqueous Phase Loss: The product (a sulfonamide) often possesses significant water solubility, leading to yield loss during standard aqueous workups.

  • Hydrolysis Competition: The reagent is moisture-sensitive. If hydrolyzed, it forms 1,4-dioxan-2-ylmethanesulfonic acid, a strong acid that is difficult to separate from polar products without specific ion-exchange or pH-controlled extraction techniques.

This guide details the "Polar-Solvent Protocol" required to isolate these products successfully.

Reaction Optimization (Pre-Purification)

Prevention is superior to purification. The quality of your crude material dictates the difficulty of the workup.

Standard Protocol
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Avoid nucleophilic solvents like alcohols or water.

  • Base Scavenger: 2.5 – 3.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why: You must neutralize the HCl generated. If the reaction becomes acidic, the dioxane ring can degrade under high thermal stress, though it is generally stable at RT.

  • Temperature:

    
    .
    
    • Note: Do not heat above

      
       unless necessary; thermal degradation of the sulfonyl chloride accelerates significantly above this threshold.
      
Reaction Pathway & Byproducts

The following diagram illustrates the "Hydrolysis Trap" you must avoid.

ReactionPathway cluster_0 Critical Control Point Reagent 1,4-Dioxan-2-yl- methanesulfonyl chloride Product Target Sulfonamide (Polar) Reagent->Product + Amine / Base Byproduct Sulfonic Acid (Highly Water Soluble) Reagent->Byproduct + Water (Hydrolysis) Amine Amine (R-NH2) Water H2O (Moisture) HCl HCl (Salt) Product->HCl Byproduct

Figure 1: The competition between product formation and hydrolysis. The Sulfonic Acid byproduct is the primary impurity in low-yield reactions.

Workup & Isolation Protocols

CRITICAL WARNING: Do not use a standard Diethyl Ether/Water extraction. The dioxane moiety makes the product too polar; it will partition into the water layer, resulting in near-zero recovery.

Protocol A: The "Salting Out" Extraction (Recommended)

Best for: Neutral sulfonamides with moderate polarity.

  • Quench: Add saturated aqueous

    
     to the reaction mixture.
    
  • Phase Modification: Add solid NaCl (salt) to the aqueous layer until saturation.

    • Mechanism:[1][2][3][4][5] This increases the ionic strength of the aqueous phase, forcing the organic dioxane-containing product out of the water (Salting Out effect).

  • Extraction Solvent: Use DCM (Dichloromethane) or CHCl

    
    /Isopropanol (3:1) .
    
    • Do not use Ethyl Acetate alone (often insufficient for these polar sulfonamides).

  • Wash: Wash the combined organics once with minimal brine.

  • Dry: Dry over

    
     and concentrate.
    
Protocol B: The "Scavenger Resin" Method

Best for: High-value, small-scale reactions (<100 mg) where yield loss is unacceptable.

  • Reagent: Use a polymer-supported amine (e.g., PS-Trisamine) to scavenge excess sulfonyl chloride.

  • Acid Removal: Use a polymer-supported carbonate (e.g., PS-Carbonate) to neutralize HCl and trap the sulfonic acid byproduct.

  • Process:

    • Add resins directly to the reaction pot.

    • Stir for 2-4 hours.

    • Filter and evaporate.

    • Result: Crude material is often >90% pure, requiring minimal chromatography.

Purification Strategy (Chromatography)

The dioxane ring adds significant polarity (


 shift approx -1.0 to -1.5 compared to phenyl). Standard Hexane/Ethyl Acetate gradients often fail because the product elutes too late or streaks.
Recommended Mobile Phases
MethodMobile PhaseGradientNotes
Normal Phase DCM / MeOH0%

10% MeOH
Gold Standard. Excellent resolution for dioxane derivatives.
Normal Phase EtOAc / EtOH0%

20% EtOH
Use if DCM is restricted.
Reverse Phase Water / Acetonitrile5%

95% ACN
Add 0.1% Formic Acid to sharpen peaks.
Troubleshooting the "Missing Product"

If your mass balance is low after workup, use this decision matrix to locate your compound.

WorkupLogic Start Low Yield / Missing Product CheckAq Check Aqueous Layer by LCMS Start->CheckAq IsPresent Product Found in Aqueous? CheckAq->IsPresent Extract Re-extract Aqueous with DCM:IPA (3:1) + NaCl Saturation IsPresent->Extract Yes (Too Polar) CheckSolids Check Filter Cake/Solids (Precipitation occurred) IsPresent->CheckSolids No Yes Yes No No Recover Recovered Product Extract->Recover Concentrate

Figure 2: Troubleshooting logic for yield loss. The most common error is underestimating the water solubility of the dioxane-sulfonamide.

Frequently Asked Questions (FAQ)

Q1: I see a large peak in LCMS with Mass [M-36+17]. What is it? A: This is the sulfonic acid byproduct (Hydrolysis).

  • Cause: Wet solvent or old reagent.

  • Fix: The sulfonic acid is highly acidic.[6] Wash your organic layer with saturated

    
    . The acid will deprotonate and move into the aqueous layer.
    

Q2: Can I use primary alcohols as solvents? A: No. Sulfonyl chlorides react with alcohols to form sulfonate esters (e.g., methyl sulfonate). This is a competing side reaction that consumes your reagent.

Q3: My product is co-eluting with the starting amine. A: This is common if the amine is also polar.

  • Solution: Use an SCX-2 (Strong Cation Exchange) cartridge.

    • Load mixture in MeOH.

    • Wash with MeOH (Neutral sulfonamide elutes; Basic amine stays on column).

    • (Optional) Elute amine with

      
      /MeOH to confirm.
      

Q4: Is the dioxane ring stable to strong acid workups (1M HCl)? A: Generally, yes. The 1,4-dioxane ring is an ether and is stable to dilute aqueous acids at room temperature. However, avoid boiling in strong acid, which can cleave the ether linkages.

References & Grounding

  • General Sulfonamide Synthesis:

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Sulfonic Acids to Sulfonamides.[5] Journal of Organic Chemistry. (Demonstrates the stability/reactivity profiles of sulfonyl moieties).

  • Handling Heterocyclic Sulfonyl Chlorides:

    • Ui-Tei, K., et al. (2015).[7] Synthesis of Heteroaryl Sulfonamides. Organic Letters. (Discusses the instability of heteroaryl sulfonyl chlorides and rapid workup needs).

  • Purification of Polar Compounds:

    • Sigma-Aldrich Technical Bulletin. "Workup of Water-Soluble Organic Compounds." (Standard protocols for salting out polar ethers).

  • Reagent Data:

    • PubChem CID 56737758: 1,4-Dioxan-2-ylmethanesulfonyl chloride.[8] .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1,4-Dioxan-2-ylmethanesulfonyl chloride before handling. It is a corrosive lachrymator.

Sources

"stability of 1,4-Dioxan-2-ylmethanesulfonyl chloride in different solvents"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dioxan-2-ylmethanesulfonyl Chloride

Welcome to the technical support center for 1,4-Dioxan-2-ylmethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and best practices for the successful use of this reagent in your experiments.

Introduction to 1,4-Dioxan-2-ylmethanesulfonyl Chloride

1,4-Dioxan-2-ylmethanesulfonyl chloride is a bifunctional organic compound featuring a reactive sulfonyl chloride moiety and a 1,4-dioxane ring. The sulfonyl chloride group is a highly versatile functional group in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters.[1][2] The 1,4-dioxane scaffold is a common feature in medicinal chemistry, often used to improve pharmacokinetic properties.[3]

The high electrophilicity of the sulfur atom in the sulfonyl chloride group makes this compound susceptible to nucleophilic attack. This inherent reactivity is key to its synthetic utility but also the primary cause of its instability in certain solvents. Understanding the chemical compatibility of 1,4-Dioxan-2-ylmethanesulfonyl chloride with your chosen reaction medium is critical for achieving reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: Why is 1,4-Dioxan-2-ylmethanesulfonyl chloride unstable in protic solvents like water, methanol, or ethanol?

A: The instability in protic solvents is due to a reaction called solvolysis. Protic solvents contain a hydroxyl group (-OH) which acts as a nucleophile. The oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of the corresponding sulfonic acid (in water) or sulfonate ester (in alcohols).[4][5] This is a rapid and often irreversible reaction that consumes your reagent.[4]

Q2: Can I use amine-containing solvents or buffers with this reagent?

A: It is strongly discouraged. Primary and secondary amines are potent nucleophiles that will readily react with the sulfonyl chloride to form sulfonamides.[1][2] This reaction is the basis for many synthetic applications of sulfonyl chlorides. Using an amine as a solvent or a major component of a buffer system will lead to the rapid consumption of your reagent.

Q3: Which solvents are recommended for dissolving and reacting with 1,4-Dioxan-2-ylmethanesulfonyl chloride?

A: Anhydrous aprotic solvents are the preferred choice. These solvents do not have acidic protons and are generally non-nucleophilic, thus preserving the integrity of the sulfonyl chloride group. Recommended solvents include:

  • Dichloromethane (DCM)

  • Chloroform (CHCl₃)

  • Toluene

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)[6]

  • 1,4-Dioxane itself[6]

It is crucial that these solvents are anhydrous, as even trace amounts of water can lead to gradual hydrolysis of the sulfonyl chloride.[4]

Q4: I have observed a decrease in the purity of my reagent over time, even when stored as a solid. What is causing this?

A: Sulfonyl chlorides can be sensitive to atmospheric moisture.[7] If the container is not properly sealed, the reagent can slowly hydrolyze upon exposure to humidity, forming the corresponding sulfonic acid and hydrochloric acid. For long-term storage, it is recommended to keep the container tightly sealed, in a desiccator, and under an inert atmosphere (e.g., nitrogen or argon).

Q5: How does temperature affect the stability of 1,4-Dioxan-2-ylmethanesulfonyl chloride in solution?

A: As with most chemical reactions, the rate of degradation of 1,4-Dioxan-2-ylmethanesulfonyl chloride in incompatible solvents will increase with temperature.[8] If you must use a potentially reactive solvent for a short period, it is crucial to keep the temperature as low as possible to minimize decomposition.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product The 1,4-Dioxan-2-ylmethanesulfonyl chloride has degraded before or during the reaction.1. Verify Solvent Choice: Ensure you are using a recommended anhydrous aprotic solvent. If your substrate is only soluble in a protic solvent, consider a slow addition of the sulfonyl chloride at a low temperature to favor the reaction with your substrate over solvolysis. 2. Check for Water Contamination: Use freshly dried solvents. Consider adding molecular sieves to the reaction vessel. 3. Assess Reagent Quality: The starting material may have degraded due to improper storage. Test the purity before use.
Formation of an acidic byproduct Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid due to the presence of water.1. Strict Anhydrous Conditions: Dry all glassware and solvents thoroughly. Run the reaction under an inert atmosphere. 2. Use a Non-Nucleophilic Base: If your reaction requires a base, use a sterically hindered, non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl produced without reacting with the sulfonyl chloride.[1]
Inconsistent reaction outcomes Variable amounts of reagent degradation due to inconsistent experimental setup or solvent quality.1. Standardize Procedures: Develop a consistent protocol for solvent drying and reaction setup. 2. Use Fresh Solutions: Prepare solutions of 1,4-Dioxan-2-ylmethanesulfonyl chloride fresh before each use. Do not store it in solution for extended periods, especially in solvents like THF which can contain water.

Data Summary: Qualitative Stability in Common Solvents

Solvent ClassExamplesStability of 1,4-Dioxan-2-ylmethanesulfonyl chloridePrimary Degradation Pathway
Protic, Polar Water, Methanol, EthanolHighly Unstable Rapid Solvolysis (Hydrolysis/Alcoholysis)
Aprotic, Polar Acetonitrile, DMF, DMSOModerately Stable to Unstable Generally stable in pure, anhydrous form. DMF and DMSO can contain nucleophilic impurities or degrade to form them.
Aprotic, Non-Polar Dichloromethane, Toluene, HexaneStable Minimal reactivity. Ensure the solvent is anhydrous.
Ethereal Tetrahydrofuran (THF), 1,4-Dioxane, Diethyl etherStable Generally stable, but these solvents are hygroscopic and can contain peroxides. Use freshly purified, anhydrous grades.[9]

Visualizing Degradation and Workflow

Degradation Pathways in Protic Solvents

G cluster_hydrolysis Hydrolysis cluster_alcoholysis Alcoholysis reagent 1,4-Dioxan-2-ylmethanesulfonyl chloride acid 1,4-Dioxan-2-ylmethanesulfonic acid reagent->acid Nucleophilic Attack ester Alkyl 1,4-Dioxan-2-ylmethanesulfonate reagent->ester Nucleophilic Attack water H₂O (Water) water->reagent hcl_h HCl alcohol R-OH (Alcohol) alcohol->reagent hcl_a HCl G start Start: Prepare Reaction Setup dry_glass Oven-dry all glassware start->dry_glass dry_solvent Use anhydrous solvent (freshly distilled or from a sure-seal bottle) dry_glass->dry_solvent inert_atm Assemble under inert atmosphere (N₂ or Ar) dry_solvent->inert_atm dissolve_reagents Dissolve substrate and other reagents (e.g., amine, alcohol) inert_atm->dissolve_reagents cool Cool reaction mixture (e.g., to 0 °C) dissolve_reagents->cool add_reagent Add sulfonyl chloride solution dropwise cool->add_reagent prepare_sol Prepare fresh solution of 1,4-Dioxan-2-ylmethanesulfonyl chloride prepare_sol->add_reagent react Allow reaction to proceed add_reagent->react quench Quench reaction (e.g., with water or sat. NH₄Cl) react->quench workup Aqueous workup and extraction quench->workup end Purification workup->end

Caption: General workflow for reactions using 1,4-Dioxan-2-ylmethanesulfonyl chloride.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Anhydrous Dichloromethane (DCM)

This protocol describes the preparation of a 0.5 M stock solution for immediate use.

Materials:

  • 1,4-Dioxan-2-ylmethanesulfonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried volumetric flask with a septum

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Oven-dry a 10 mL volumetric flask and allow it to cool to room temperature in a desiccator.

  • Seal the flask with a rubber septum and purge with inert gas for 5-10 minutes.

  • Accurately weigh the required amount of 1,4-Dioxan-2-ylmethanesulfonyl chloride in a dry, inert atmosphere (e.g., in a glovebox). For a 10 mL 0.5 M solution, this will be approximately 1.01 g.

  • Quickly transfer the weighed solid to the purged volumetric flask.

  • Using a syringe, add approximately 8 mL of anhydrous DCM to the flask.

  • Gently swirl the flask until the solid is completely dissolved.

  • Carefully add anhydrous DCM via syringe to bring the final volume to the 10 mL mark.

  • The solution is now ready for immediate use. It is not recommended to store this solution for more than a few hours.

Protocol 2: Small-Scale Stability Test by ¹H NMR

This protocol allows you to quickly assess the stability of the sulfonyl chloride in a specific solvent.

Materials:

  • 1,4-Dioxan-2-ylmethanesulfonyl chloride

  • Test solvent (deuterated, e.g., Methanol-d₄)

  • Anhydrous deuterated chloroform (CDCl₃) for reference spectrum

  • NMR tubes

Procedure:

  • Acquire a reference ¹H NMR spectrum of a fresh sample of 1,4-Dioxan-2-ylmethanesulfonyl chloride (approx. 5-10 mg) in anhydrous CDCl₃. Note the chemical shifts of the characteristic peaks.

  • In a separate, dry NMR tube, dissolve a similar amount of the sulfonyl chloride in the deuterated test solvent (e.g., 0.7 mL of Methanol-d₄).

  • Immediately acquire a ¹H NMR spectrum (t=0).

  • Allow the NMR tube to stand at room temperature.

  • Acquire subsequent ¹H NMR spectra at various time points (e.g., 15 min, 1 hr, 4 hr).

  • Analysis: Compare the spectra over time. Disappearance of the starting material peaks and the appearance of new peaks corresponding to the solvolysis product (the methyl sulfonate ester in the case of Methanol-d₄) indicates instability. The rate of this change provides a qualitative measure of the reagent's stability in that solvent.

References

  • PubChem. 1,4-Dioxane. National Center for Biotechnology Information. [Link]

  • Li, W., et al. (2013). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Journal of Environmental Engineering.
  • Ma, Y., et al. (2017). Biodegradation of 1,4-Dioxane by a Novel Strain and Its Biodegradation Pathway. Applied Biochemistry and Biotechnology.
  • University of Rochester, Department of Chemistry. Solvent: 1,4-dioxane. [Link]

  • Stefan, M. I., & Bolton, J. R. (1998). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
  • Kim, Y. M., et al. (2006). Decomposition of 1,4-dioxane by advanced oxidation and biochemical process. Journal of Environmental Science and Health, Part A.
  • Eawag. 1,4-Dioxane Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. [Link]

  • LookChem. Purification of 1,4-Dioxane. [Link]

  • Wikipedia. 1,4-Dioxane. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • Koo, I. S., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • de la Torre, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • ResearchGate. Can we use 1,4-dioxane as a solvent for the complex preparation? [Link]

  • King, J. F. (1995). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry.
  • Bentley, T. W., & Llewellyn, G. (1990). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Progress in Physical Organic Chemistry.
  • Sigma-Aldrich.
  • Wasserscheid, P., & Welton, T. (Eds.). (2002). Ionic Liquids in Synthesis. Wiley-VCH.
  • Science of Synthesis. (2019). Product Class 9: 1,4-Dioxanes. Thieme.
  • Robertson, R. E. (1967). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • King, J. F., et al. (1984). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • PubChem. 1,4-Dioxan-2-ylmethanesulfonyl chloride. National Center for Biotechnology Information. [Link]

  • Bentley, T. W., et al. (2006). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules.
  • Koo, I. S., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
  • Google Patents. (2011). Synthesis process of (2R)-(1,4-dioxane-2-yl).
  • LibreTexts Chemistry. 23.9: Amines as Nucleophiles. [Link]

  • King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry.
  • Kevill, D. N., & D'Souza, M. J. (2008). SN2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry.
  • S D Fine-Chem Limited. sulphuryl chloride. [Link]

  • Google Patents. (2003).
  • The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube.
  • Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering.
  • Google Patents. (2004).
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry.
  • Chem Help ASAP. (2019). solvolysis reactions of alcohols. YouTube.
  • PubChem. (1,4-Dioxan-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. methanesulfonyl chloride. [Link]

  • MacMillan Group, Princeton University. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides.
  • Merck Millipore.
  • Knorre, D. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
  • UKnowledge. Production of Anhydrous 1,4-Dioxane. University of Kentucky.

Sources

Technical Support Center: Challenges in the Deprotection of the 1,4-Dioxane Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the deprotection of the 1,4-dioxane protecting group. This guide is designed for researchers, scientists, and drug development professionals who utilize this protecting group for diols in their synthetic endeavors. Here, we will delve into the intricacies of 1,4-dioxane deprotection, offering troubleshooting advice and answers to frequently asked questions to facilitate a smoother experimental workflow.

Introduction to the 1,4-Dioxane Protecting Group

The 1,4-dioxane group is a cyclic acetal used for the protection of 1,2- and 1,3-diols. Its formation involves the acid-catalyzed reaction of a diol with an appropriate carbonyl compound, typically to form a six-membered ring structure. This protecting group is valued for its stability under a range of conditions, including basic, nucleophilic, and reductive environments. However, the removal of the 1,4-dioxane group, typically under acidic conditions, can present several challenges. This guide aims to provide practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the deprotection of a 1,4-dioxane protecting group?

A1: The most common method for the deprotection of a 1,4-dioxane group is acid-catalyzed hydrolysis.[1] This is typically achieved using a Brønsted or Lewis acid in the presence of water. Common Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and pyridinium p-toluenesulfonate (PPTS).[2][3] Lewis acids such as cerium(III) triflate and erbium(III) triflate can also be employed for this purpose.[4] The reaction is often carried out in a mixture of an organic solvent (like THF or acetone) and water to ensure solubility of the substrate.[3]

Q2: Why is my 1,4-dioxane deprotection reaction incomplete?

A2: Incomplete deprotection is a frequent issue and can be attributed to several factors. The stability of the six-membered dioxane ring can be greater than that of a five-membered dioxolane ring, sometimes requiring harsher conditions for complete removal. The equilibrium nature of the hydrolysis reaction means that the presence of water is crucial to drive the reaction to completion. Insufficient acid catalyst, low reaction temperature, or short reaction times can also lead to incomplete conversion. Additionally, the steric and electronic properties of the substrate can influence the rate of deprotection.

Q3: Can the 1,4-dioxane group be removed under neutral conditions?

A3: Yes, there are methods for the deprotection of acetals, including 1,4-dioxanes, under neutral conditions. One effective method involves the use of molecular iodine (I₂) in acetone.[5] This approach is particularly useful for substrates that are sensitive to acidic conditions.

Q4: Are there any known side reactions during the deprotection of 1,4-dioxane groups?

A4: Yes, side reactions can occur, especially under strong acidic conditions. These can include acid-catalyzed rearrangements of the substrate, elimination reactions if susceptible functional groups are present, and epimerization of stereocenters. In some cases, incomplete hydrolysis can lead to the formation of hemiacetals or other intermediates.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the deprotection of 1,4-dioxane protecting groups.

Problem 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.

  • The isolated yield of the deprotected diol is low.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Acid Catalyst The acid catalyst may be decomposing, or the initial amount may be insufficient to drive the reaction.1. Increase Catalyst Loading: Incrementally increase the molar percentage of the acid catalyst. 2. Use a Stronger Acid: If using a mild acid like PPTS, consider switching to a stronger acid such as HCl or H₂SO₄, being mindful of other acid-sensitive groups.
Inadequate Water Content Hydrolysis is an equilibrium reaction. A lack of water will hinder the forward reaction.1. Increase Water Concentration: Increase the proportion of water in the solvent system. 2. Use a "Wet" Solvent: Employ a solvent that is not rigorously dried or add a specific amount of water to the reaction mixture.
Low Reaction Temperature The activation energy for the deprotection may not be reached at the current temperature.1. Increase Temperature: Gently heat the reaction mixture. Monitoring the reaction progress by TLC is crucial to avoid decomposition.
Steric Hindrance The steric environment around the dioxane ring can impede the approach of the acid and water.1. Use a Less Bulky Acid: Consider using a smaller Lewis acid that can better access the sterically hindered site. 2. Prolong Reaction Time: Allow the reaction to proceed for a longer duration.
Substrate is Insoluble Poor solubility of the starting material can lead to a slow reaction rate.1. Change Solvent System: Experiment with different co-solvents to improve the solubility of your substrate.
Problem 2: Substrate Decomposition or Unwanted Side Reactions

Symptoms:

  • Formation of multiple spots on TLC, indicating the presence of byproducts.

  • Low isolated yield of the desired product with a complex crude NMR spectrum.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Presence of Acid-Sensitive Functional Groups Other functional groups in the molecule may be reacting with the acidic conditions.1. Use Milder Acidic Conditions: Switch to a milder acid like PPTS or an acidic resin (e.g., Amberlyst-15).[2] 2. Employ Neutral Deprotection: Consider using a neutral deprotection method, such as iodine in acetone.[5]
Acid-Catalyzed Rearrangement The substrate may be prone to carbocation-mediated rearrangements under acidic conditions.1. Lower the Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions. 2. Use a Non-Coordinating Solvent: Solvents that do not participate in the reaction can sometimes suppress rearrangements.
Over-reaction or Degradation The desired product may be unstable to the reaction conditions over time.1. Careful Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Visualizing the Deprotection Workflow

A logical approach to troubleshooting deprotection issues is crucial for efficient problem-solving. The following diagram illustrates a decision-making workflow for optimizing the deprotection of a 1,4-dioxane group.

Deprotection_Workflow start Start Deprotection (Standard Conditions: Acid, H2O, Solvent) check_completion Monitor Reaction (TLC, LC-MS) start->check_completion is_complete Reaction Complete? check_completion->is_complete workup Work-up and Isolate Product is_complete->workup Yes incomplete Incomplete Reaction is_complete->incomplete No end Successful Deprotection workup->end troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase Acid Conc. - Increase Water Conc. - Increase Temperature incomplete->troubleshoot_incomplete side_reactions Side Reactions Observed? incomplete->side_reactions Check for Byproducts re_run Re-run Reaction troubleshoot_incomplete->re_run side_reactions->troubleshoot_incomplete No troubleshoot_side_reactions Troubleshoot Side Reactions: - Use Milder Acid - Lower Temperature - Use Neutral Conditions (I2/Acetone) side_reactions->troubleshoot_side_reactions Yes troubleshoot_side_reactions->re_run re_run->check_completion

Caption: Decision-making workflow for troubleshooting 1,4-dioxane deprotection.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Deprotection
  • Dissolve the 1,4-dioxane-protected compound in a suitable organic solvent (e.g., tetrahydrofuran, acetone).

  • Add an aqueous solution of a Brønsted acid (e.g., 1 M HCl) or a catalytic amount of a solid acid (e.g., p-TsOH) followed by water.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, if necessary.

Protocol 2: Deprotection under Neutral Conditions
  • Dissolve the 1,4-dioxane-protected compound in acetone.

  • Add a catalytic amount of molecular iodine (I₂).[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove the excess iodine.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, if necessary.

Orthogonal Deprotection Strategies

In complex molecule synthesis, it is often necessary to selectively deprotect one protecting group in the presence of others. The 1,4-dioxane group is acid-labile, which places it in the same orthogonal set as other acid-labile groups like tert-butyldimethylsilyl (TBDMS) ethers, tetrahydropyranyl (THP) ethers, and tert-butoxycarbonyl (Boc) groups.[6] Achieving selectivity can be challenging but is often possible by fine-tuning the reaction conditions. For instance, a highly acid-labile group like a THP ether might be cleaved under milder acidic conditions that leave a more stable 1,4-dioxane group intact. Conversely, harsher acidic conditions required for 1,4-dioxane cleavage will likely remove other acid-labile groups.

The following diagram illustrates the concept of orthogonal sets of protecting groups.

Orthogonal_Sets molecule Protected Molecule acid_labile Acid-Labile Set (Dioxane, Boc, THP, TBDMS) molecule->acid_labile Acidic Deprotection base_labile Base-Labile Set (Esters, Fmoc) molecule->base_labile Basic Deprotection hydrogenolysis Hydrogenolysis-Labile Set (Bn, Cbz) molecule->hydrogenolysis H2, Pd/C fluoride_labile Fluoride-Labile Set (Silyl Ethers) molecule->fluoride_labile TBAF

Caption: Orthogonal sets of common protecting groups.

By carefully selecting protecting groups from different orthogonal sets, chemists can achieve selective deprotection and build up complex molecular architectures.

References

  • Fife, T. H., & Natarajan, R. (1986). The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050–8056.
  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). A Convenient Deprotection of Acyclic and Cyclic O,O-Acetals and O,O-Ketals under Neutral Conditions in the Presence of a Catalytic Amount of Iodine. The Journal of Organic Chemistry, 69(25), 8932–8934.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Ley, S. V., Baeschlin, D. K., Dixon, D. J., Foster, A. C., Ince, S. J., Priepke, H. W. M., & Reynolds, D. J. (2001). Preparation of Protected Diols. Chemical Reviews, 101(1), 53–129.
  • Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., Procopio, A., & Tagarelli, A. (2004). Er(OTf)3 as a very gentle Lewis acid catalyst in the chemoselective cleavage of alkyl and cyclic acetals and ketals at room temperature in wet nitromethane. Synthesis, 2004(03), 496–498.
  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
  • Powell, N. A., & Rychnovsky, S. D. (1999). Anti-1,3-diols by Addition of Dialkylzinc Reagents to 4-Acetoxy-1,3-dioxanes. The Journal of Organic Chemistry, 64(6), 2026–2037.
  • Ariza, X., Costa, A. M., Faja, M., Pineda, O., & Vilarrasa, J. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(17), 2801–2803.
  • Evans, D. A. (n.d.). Protecting Groups.
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Validation & Comparative

A Comparative Guide for Researchers: 1,4-Dioxan-2-ylmethanesulfonyl Chloride vs. Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the choice of sulfonating agent is a critical decision that can significantly impact reaction outcomes, yields, and the overall efficiency of a synthetic route. While methanesulfonyl chloride (MsCl) is a widely used and well-characterized reagent, the emergence of functionalized alternatives such as 1,4-Dioxan-2-ylmethanesulfonyl chloride presents new opportunities and considerations. This guide provides an in-depth, objective comparison of these two sulfonyl chlorides, supported by available data and established chemical principles, to aid in the selection of the most appropriate reagent for your specific application.

Introduction: Two Sulfonylating Agents at a Glance

Methanesulfonyl chloride (MsCl) is the simplest and most common aliphatic sulfonyl chloride, prized for its high reactivity in converting alcohols to good leaving groups (mesylates) and amines to sulfonamides.[1][2][3] Its small size and high electrophilicity make it a workhorse in organic synthesis.

1,4-Dioxan-2-ylmethanesulfonyl chloride, on the other hand, is a more structurally complex reagent. It incorporates a 1,4-dioxane ring, a heterocyclic motif prevalent in many biologically active compounds and often used to modulate physicochemical properties such as solubility and bioavailability in drug discovery.[4][5] This guide will delve into how the presence of this dioxane moiety influences the reagent's properties and performance in comparison to the archetypal MsCl.

Physicochemical Properties: A Tale of Two Structures

A direct comparison of the experimentally determined physicochemical properties of 1,4-Dioxan-2-ylmethanesulfonyl chloride and methanesulfonyl chloride reveals key differences that can influence their handling, reactivity, and solubility in various solvent systems.

Property1,4-Dioxan-2-ylmethanesulfonyl chlorideMethanesulfonyl Chloride (MsCl)Reference(s)
Molecular Formula C₅H₉ClO₄SCH₃SO₂Cl[6]
Molecular Weight 200.64 g/mol 114.54 g/mol [6][7]
Appearance Not widely reported, likely a liquidColorless liquid[7]
Boiling Point Not widely reported161 °C (at 730 mmHg)[7]
Density Not widely reported1.480 g/cm³[7]
Solubility Expected to be soluble in polar organic solventsSoluble in polar organic solvents; reacts with water, alcohols, and many amines[7]

The most apparent difference is the significantly higher molecular weight of the dioxane-containing reagent. This, along with the presence of the ether oxygens, is expected to influence its boiling point, density, and solubility profile, likely making it less volatile and potentially more soluble in a wider range of organic solvents compared to MsCl.

Reactivity and Mechanistic Considerations

The core of this comparison lies in the reactivity of the sulfonyl chloride group. The electrophilicity of the sulfur atom is the primary driver of sulfonylation reactions.

Electronic Effects

The oxygen atoms in the 1,4-dioxane ring are electron-withdrawing through induction, which could potentially increase the electrophilicity of the sulfur atom in 1,4-Dioxan-2-ylmethanesulfonyl chloride. However, the through-bond inductive effect attenuates with distance. More subtle stereoelectronic effects, such as the anomeric effect, can also play a role in the reactivity of cyclic ethers.[8][9][10] The precise impact of these electronic factors on the reactivity of the sulfonyl chloride group in this specific molecule is not well-documented and warrants further investigation.

Steric Hindrance

The bulky 1,4-dioxane group introduces significant steric hindrance around the sulfonyl chloride moiety compared to the simple methyl group of MsCl.[11] This steric bulk is expected to have a pronounced effect on the rate of reaction, particularly with sterically demanding nucleophiles. For reactions proceeding via an SN2-like mechanism, the approach of the nucleophile to the electrophilic sulfur center will be more hindered in the case of 1,4-Dioxan-2-ylmethanesulfonyl chloride.

Diagram of Steric Hindrance:

Steric_Hindrance cluster_MsCl Methanesulfonyl Chloride (less hindered) cluster_Dioxane 1,4-Dioxan-2-ylmethanesulfonyl Chloride (more hindered) MsCl_structure H₃C-S(O)₂-Cl Nu Nu⁻ Nu->MsCl_structure arrow1 Less hindered attack Dioxane_structure -CH₂-S(O)₂-Cl Nu2 Nu⁻ Nu2->Dioxane_structure arrow2 More hindered attack Sulfonylation_Mechanism reagents R-SO₂Cl + Nu-H Base intermediate R-S(O)₂(Cl)-Nu⁺H reagents->intermediate Nucleophilic Attack products R-SO₂-Nu + Base·HCl intermediate->products Deprotonation & Cl⁻ loss

Caption: General mechanism of sulfonylation.

Applications in Synthesis

Methanesulfonyl Chloride: The Versatile Workhorse

Methanesulfonyl chloride is extensively used for:

  • Activation of Alcohols: Conversion of alcohols to mesylates, which are excellent leaving groups for subsequent nucleophilic substitution and elimination reactions. [12]* Protection of Amines: Formation of stable methanesulfonamides. [13]* Synthesis of Heterocycles: Used in a variety of cyclization reactions.

1,4-Dioxan-2-ylmethanesulfonyl Chloride: A Scaffold for Drug Discovery

While specific applications of 1,4-Dioxan-2-ylmethanesulfonyl chloride are not widely reported in the literature, the 1,4-dioxane moiety is a valuable scaffold in medicinal chemistry. [1][4][5][14][15]Its incorporation can:

  • Improve Pharmacokinetic Properties: The dioxane ring can enhance solubility and modulate lipophilicity, which are crucial parameters for drug absorption, distribution, metabolism, and excretion (ADME).

  • Provide a Rigid Scaffold: The defined conformation of the dioxane ring can be exploited to orient substituents in a specific manner for optimal binding to biological targets.

  • Act as a Bioisostere: The dioxane ring can serve as a bioisosteric replacement for other cyclic systems to fine-tune biological activity.

Therefore, 1,4-Dioxan-2-ylmethanesulfonyl chloride is a promising building block for the synthesis of novel drug candidates where the introduction of a dioxane-containing sulfonyl group is desired.

Experimental Protocols

The following are general, representative protocols for the sulfonylation of an alcohol and an amine. These should be adapted and optimized for specific substrates.

Protocol 1: Sulfonylation of a Primary Alcohol

Workflow Diagram:

Protocol_1 start Dissolve alcohol and base in anhydrous solvent cool Cool to 0 °C start->cool add_sulfonyl Slowly add sulfonyl chloride cool->add_sulfonyl react Stir at 0 °C to RT add_sulfonyl->react workup Aqueous workup react->workup purify Purification (e.g., chromatography) workup->purify

Caption: Workflow for the sulfonylation of an alcohol.

Step-by-Step Methodology:

  • To a solution of the primary alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL/mmol of alcohol) at 0 °C, add the sulfonyl chloride (methanesulfonyl chloride or 1,4-Dioxan-2-ylmethanesulfonyl chloride, 1.2 eq.) dropwise. [16]2. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sulfonylation of a Primary Amine

Workflow Diagram:

Protocol_2 start Dissolve amine and base in anhydrous solvent cool Cool to 0 °C start->cool add_sulfonyl Slowly add sulfonyl chloride cool->add_sulfonyl react Stir at 0 °C to RT add_sulfonyl->react workup Aqueous workup react->workup purify Purification (e.g., crystallization or chromatography) workup->purify

Caption: Workflow for the sulfonylation of an amine.

Step-by-Step Methodology:

  • To a solution of the primary amine (1.0 eq.) and a base (e.g., pyridine or triethylamine, 2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, 10 mL/mmol of amine) at 0 °C, add the sulfonyl chloride (methanesulfonyl chloride or 1,4-Dioxan-2-ylmethanesulfonyl chloride, 1.1 eq.) dropwise. [2]2. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Stability and Handling

Both methanesulfonyl chloride and, presumably, 1,4-Dioxan-2-ylmethanesulfonyl chloride are reactive compounds that are sensitive to moisture. [7][17]Hydrolysis of the sulfonyl chloride group leads to the formation of the corresponding sulfonic acid and HCl. Therefore, both reagents should be handled under anhydrous conditions in a well-ventilated fume hood.

Methanesulfonyl chloride is known to be corrosive and a lachrymator. [7]While specific toxicological data for 1,4-Dioxan-2-ylmethanesulfonyl chloride is not readily available, it should be handled with similar precautions. The 1,4-dioxane moiety itself is a suspected carcinogen, and appropriate safety measures should be taken to avoid exposure. [18]

Conclusion and Future Outlook

Methanesulfonyl chloride remains the reagent of choice for general-purpose sulfonylation due to its high reactivity, low cost, and extensive documentation in the literature. Its small size allows it to react efficiently with a wide range of nucleophiles.

1,4-Dioxan-2-ylmethanesulfonyl chloride, while less studied, offers intriguing possibilities for applications in medicinal chemistry and drug discovery. The presence of the 1,4-dioxane scaffold provides a handle for modulating physicochemical properties and can serve as a key structural element in the design of new therapeutic agents. However, its increased steric bulk likely leads to lower reactivity compared to MsCl, a factor that must be considered in reaction design.

Further comparative studies are needed to fully elucidate the reactivity profile of 1,4-Dioxan-2-ylmethanesulfonyl chloride. Quantitative kinetic studies comparing its reaction rates with various nucleophiles against those of methanesulfonyl chloride would provide invaluable data for synthetic chemists. As the demand for novel, structurally diverse building blocks in drug discovery continues to grow, reagents like 1,4-Dioxan-2-ylmethanesulfonyl chloride are poised to play an increasingly important role.

References

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  • 1,4-dioxane: emerging technologies for an emerging contaminant - Haley Aldrich. (n.d.). Retrieved January 28, 2026, from [Link]

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  • Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applic
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  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2018). Molecules, 23(11), 2859.
  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved January 28, 2026, from [Link]

  • Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric EffectWhat Is Really Important? | The Journal of Organic Chemistry. (2006). The Journal of Organic Chemistry, 71(16), 6173–6184.
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  • Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. (2021). Chemical Society Reviews, 50(14), 8159–8356.
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  • Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. (1989). Pure and Applied Chemistry, 61(4), 659–666.
  • Stereoelectronic interactions in cyclohexane, 1,3-dioxane, 1, 3-oxathiane, and 1,3-dithiane: W-effect, sigma(C)(-)(X) <--> sigma(C)(-)(H) interactions, anomeric effect-what is really. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

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A Senior Application Scientist's Guide to the Reactivity of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Sulfonyl Chlorides in Modern Chemistry

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, prized for their ability to transform alcohols into excellent leaving groups and to react with amines to form sulfonamides—a privileged scaffold in medicinal chemistry. The sulfonamide functional group is present in a vast array of pharmaceuticals, including antibiotics, diuretics, and anticancer agents. The reactivity of a sulfonyl chloride is paramount to its utility, dictating reaction conditions, substrate scope, and the potential for side reactions. This guide provides an in-depth, comparative analysis of the reactivity of common sulfonyl chlorides, grounded in mechanistic principles and supported by experimental data, to empower chemists in making informed decisions for their synthetic challenges.

The reactivity of sulfonyl chlorides is fundamentally driven by the highly electrophilic nature of the sulfur atom. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which create a significant partial positive charge on the sulfur center. This makes the sulfonyl group a prime target for nucleophilic attack, a process facilitated by the fact that the chloride ion is a good leaving group. Understanding how the 'R' group modulates this inherent reactivity is key to mastering the use of these powerful reagents.

Fundamental Principles of Sulfonyl Chloride Reactivity

The Electrophilic Sulfur Center and Mechanistic Pathways

The reaction of a sulfonyl chloride with a nucleophile (Nu⁻) is a nucleophilic substitution reaction at the sulfur center. The precise mechanism has been a subject of study, with evidence pointing towards two primary pathways, largely dependent on the structure of the 'R' group.

  • Addition-Elimination / SN2-like Pathway: For most arenesulfonyl chlorides (Ar-SO₂Cl) and alkanesulfonyl chlorides lacking an α-hydrogen, the reaction is believed to proceed through a concerted, SN2-like mechanism or a very rapid stepwise addition-elimination pathway. The nucleophile attacks the electrophilic sulfur atom, forming a transient trigonal bipyramidal intermediate or transition state. The chloride ion is then expelled to give the final product. This pathway is analogous to nucleophilic acyl substitution.

  • Elimination-Addition (Sulfene) Pathway: For alkanesulfonyl chlorides that possess an α-hydrogen, such as methanesulfonyl chloride (MsCl), an alternative pathway exists, particularly in the presence of a non-nucleophilic base (e.g., triethylamine). The base can abstract an acidic α-proton to form a highly reactive intermediate known as a sulfene (RCH=SO₂) via an E2 elimination. This electrophilic sulfene is then rapidly trapped by the nucleophile in a separate step. This pathway is distinct from the direct substitution on the sulfur atom.[1][2]

The choice of pathway has significant implications. For instance, the sulfene mechanism can sometimes lead to different product distributions or side reactions compared to the direct substitution pathway.

Caption: Competing mechanistic pathways for sulfonyl chlorides.

A Comparative Analysis of Common Sulfonyl Chlorides

The reactivity of sulfonyl chlorides can be finely tuned by altering the electronic and steric properties of the 'R' group. This allows for the selection of an appropriate reagent for a given substrate and desired reaction rate.

Electronic Effects: The Driving Force of Reactivity

The primary determinant of reactivity is the electronic nature of the substituent attached to the sulfonyl group. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it.[3] This relationship is well-described by the Hammett equation, where reactions of substituted benzenesulfonyl chlorides with nucleophiles typically show a positive ρ (rho) value, indicating that the reaction is accelerated by substituents with positive σ (sigma) constants (i.e., EWGs).[4]

Sulfonyl ChlorideStructure (R- in R-SO₂Cl)Electronic Effect of RRelative Reactivity Trend
p-Nitrobenzenesulfonyl chloride (NsCl)4-NitrophenylStrong EWG (-NO₂)Very High
Benzenesulfonyl chloride (BsCl)PhenylNeutral (Reference)High
p-Toluenesulfonyl chloride (TsCl)4-TolylWeak EDG (-CH₃)Moderate
Methanesulfonyl chloride (MsCl)MethylWeak EDG (-CH₃)Moderate-High
Trifluoromethanesulfonyl chloride (TfCl)TrifluoromethylStrong EWG (-CF₃)Extremely High
Quantitative Comparison: Solvolysis Rate Data

A reliable method for quantifying the reactivity of sulfonyl chlorides is to measure their rate of solvolysis (reaction with the solvent, e.g., water or alcohols). The data below, compiled from literature sources, illustrates the profound impact of substituents on reactivity. The rates are for hydrolysis in water.

Sulfonyl ChlorideSubstituent (X in X-C₆H₄SO₂Cl)Relative Rate (vs. BsCl) at 25°CFirst-Order Rate Constant (k, s⁻¹) in H₂O at 25°C
p-Nitrobenzenesulfonyl chloridep-NO₂~10.53.28 x 10⁻³
Benzenesulfonyl chloride-H1.03.12 x 10⁻⁴
p-Toluenesulfonyl chloridep-CH₃~0.51.58 x 10⁻⁴
p-Methoxybenzenesulfonyl chloridep-OCH₃~0.20.68 x 10⁻⁴

Data compiled and calculated from Rogne, O. (1968).[4]

As the data clearly shows, the electron-withdrawing nitro group in NsCl increases its hydrolysis rate by over an order of magnitude compared to the parent BsCl. In contrast, the electron-donating methyl and methoxy groups in TsCl and anisyl chloride, respectively, decrease the rate. Methanesulfonyl chloride (MsCl), while an alkanesulfonyl chloride, has a hydrolysis rate comparable to that of TsCl, though it is often considered slightly more reactive in many synthetic applications due to its smaller size.

Field-Proven Insights & Experimental Protocols

The choice between different sulfonyl chlorides is often dictated by a balance of reactivity, stability, cost, and the specific requirements of the substrate.

Use Case 1: Converting Alcohols to Good Leaving Groups

p-Toluenesulfonyl chloride (TsCl) is the most common reagent for this transformation. It is crystalline, relatively stable, and cost-effective. The resulting tosylate (OTs) is an excellent leaving group, roughly equivalent in ability to iodide. The reaction is typically performed in the presence of a base like pyridine, which serves as both a solvent and an acid scavenger.[5]

Experimental Protocol 1: Tosylation of Benzyl Alcohol

This protocol details the conversion of a primary alcohol to its corresponding tosylate, a versatile intermediate for subsequent SN2 reactions.

Rationale: Pyridine is used as the base to neutralize the HCl generated, preventing it from protonating the starting alcohol or causing side reactions. The reaction is run at 0°C to control the exothermic reaction and minimize potential side-product formation. The stereochemistry at the carbon bearing the alcohol is retained during this step, as the C-O bond is not broken.[6]

Tosylation_Workflow sub 1. Dissolve Benzyl Alcohol in Pyridine cool 2. Cool to 0 °C (Ice Bath) sub->cool add 3. Add TsCl Portion-wise (Maintain Temp < 5 °C) cool->add react 4. Stir at 0 °C for 2h, then RT overnight add->react quench 5. Quench with Cold HCl(aq) to neutralize Pyridine react->quench extract 6. Extract with Ether quench->extract wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 8. Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify 9. Purify via Recrystallization (Ethanol/Hexanes) dry->purify

Caption: Standard laboratory workflow for the tosylation of an alcohol.

Step-by-Step Methodology:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet is charged with benzyl alcohol (1.0 eq.).

  • Dissolution: Anhydrous pyridine (5-10 volumes) is added, and the solution is stirred until homogeneous.

  • Cooling: The flask is immersed in an ice-salt bath and cooled to 0°C.

  • Reagent Addition: p-Toluenesulfonyl chloride (1.1-1.2 eq.) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: The mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours. Reaction progress is monitored by TLC.

  • Workup: The reaction mixture is poured into a beaker of ice-cold 2M HCl (aq). The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • Purification: The crude solid is recrystallized from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield pure benzyl tosylate.

Use Case 2: Synthesis of Sulfonamides from Amines

Methanesulfonyl chloride (MsCl) is frequently used for the synthesis of sulfonamides. It is a liquid and generally more reactive than TsCl, often allowing for shorter reaction times or lower temperatures. Due to its propensity to form sulfene, a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM) is preferred over pyridine.[2]

Experimental Protocol 2: Synthesis of N-Benzylmethanesulfonamide

This protocol demonstrates the reaction of a primary amine with MsCl to form a stable sulfonamide.

Rationale: Dichloromethane is a common, inert solvent for this reaction. Triethylamine is used as an HCl scavenger; its non-nucleophilic nature prevents it from competing with the benzylamine for the MsCl. Adding the reactive MsCl dropwise at 0°C helps to control the exotherm and prevent the formation of double-sulfonated byproducts.[7]

Mesylation_Workflow sub_amine 1. Dissolve Benzylamine & Et₃N in Anhydrous DCM cool_amine 2. Cool to 0 °C (Ice Bath) sub_amine->cool_amine add_mscl 3. Add MsCl Dropwise via Syringe cool_amine->add_mscl react_amine 4. Stir at 0 °C for 30 min, then warm to RT for 2h add_mscl->react_amine workup_amine 5. Wash with 1M HCl(aq), Sat. NaHCO₃(aq), Brine react_amine->workup_amine dry_amine 6. Dry (MgSO₄), Filter, and Concentrate workup_amine->dry_amine purify_amine 7. Purify via Column Chromatography or Recrystallization dry_amine->purify_amine

Caption: Standard laboratory workflow for N-sulfonylation of an amine.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add benzylamine (1.0 eq.) and anhydrous dichloromethane (10 volumes).

  • Base Addition: Add triethylamine (1.2-1.5 eq.) to the solution.

  • Cooling: Cool the stirred solution to 0°C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.05-1.1 eq.) dropwise via syringe over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude sulfonamide.

  • Purification: The product can be purified by silica gel chromatography or recrystallization.[7]

Troubleshooting and Advanced Considerations

  • Unexpected Chlorination: When using TsCl with certain activated alcohols (e.g., benzylic, allylic), the intermediate tosylate can be displaced by the chloride ion (from TsCl or the pyridinium hydrochloride salt) to yield an alkyl chloride. This is more likely with substrates that can form stable carbocations.[2]

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[8] All reactions should be conducted under anhydrous conditions using dry solvents and an inert atmosphere (N₂ or Ar) for best results.

  • Steric Hindrance: Reactions with sterically hindered alcohols or amines can be very slow. In these cases, a more reactive sulfonylating agent like TfCl or NsCl may be required, or the use of a stronger, non-nucleophilic base like NaH to pre-form the alkoxide.

Conclusion

The reactivity of sulfonyl chlorides is a predictable and controllable function of their molecular structure. By understanding the interplay of electronic and steric effects, chemists can select the optimal reagent for their specific application. Arenesulfonyl chlorides with electron-withdrawing groups (p-nitrobenzenesulfonyl chloride) exhibit the highest reactivity, while those with electron-donating groups (p-toluenesulfonyl chloride) are more moderate and stable. Alkanesulfonyl chlorides like methanesulfonyl chloride offer a balance of high reactivity and small size, though their potential to react via a sulfene intermediate must be considered. This guide provides the fundamental knowledge and practical protocols necessary to effectively harness the synthetic power of this vital class of reagents.

References

  • D'Souza, M. J., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2586–2599. [Link]

  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

  • D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]

  • Chemistry LibreTexts (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

  • Organic Syntheses. Methanesulfonyl Cyanide. [Link]

  • Chemistry LibreTexts (2024). 17.6: Reactions of Alcohols. [Link]

  • Master Organic Chemistry (2012). The SN2 Reaction Mechanism. [Link]

  • Chemistry LibreTexts (2024). 11.2: The SN2 Reaction. [Link]

  • Wikipedia. Sulfene. [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • Master Organic Chemistry (2015). Tosylates And Mesylates. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]

  • YouTube (2018). SN2 Arrow Pushing Tutorial and Reaction Coordinate Diagram. [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294. [Link]

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A Comparative Guide to NMR Analysis for Confirming Sulfonylation with 1,4-Dioxan-2-ylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the sulfonamide and sulfonate ester moieties are of paramount importance due to their prevalence in a wide array of therapeutic agents and their ability to act as stable bioisosteres for amides or esters.[1] The successful and unambiguous formation of these functional groups is a critical step in many synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the "gold standard" for the structural elucidation of organic molecules, offering unparalleled insight into reaction outcomes.[2][3] This guide provides an in-depth, comparative analysis of using NMR to confirm the successful sulfonylation of alcohols and amines with a specialized reagent, 1,4-Dioxan-2-ylmethanesulfonyl chloride.

This reagent introduces a unique 1,4-dioxane moiety, which can influence physicochemical properties such as solubility and metabolic stability. Its distinct NMR signature provides a clear advantage for reaction monitoring and confirmation compared to more traditional reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl). We will explore the causality behind the expected spectral changes, provide a robust experimental protocol, and compare the diagnostic features of the resulting products.

The Rationale for Sulfonylation and the Role of NMR

Sulfonylation is the process of attaching a sulfonyl group (-SO₂R) to a molecule, typically through the reaction of a sulfonyl chloride with a nucleophile like an alcohol or an amine.[4] This transformation is fundamental for several reasons:

  • Activation of Alcohols: Converting a hydroxyl group (-OH), a poor leaving group, into a sulfonate ester (e.g., tosylate, mesylate) transforms it into an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[4]

  • Bioisosterism: Sulfonamides (R-SO₂-NR'R'') are key functional groups in medicinal chemistry, famously present in sulfa drugs, diuretics, and protease inhibitors. They serve as non-hydrolyzable mimics of amides, offering altered hydrogen bonding capabilities and metabolic profiles.[1]

  • Modulation of Physicochemical Properties: The introduction of a sulfonyl group can significantly alter a molecule's polarity, solubility, and crystal packing, which are critical parameters in drug development.[5]

Given the importance of this reaction, unambiguous confirmation of its outcome is essential. NMR spectroscopy is the primary tool for this purpose, as it provides precise information on the covalent structure of the product in solution.[6][7] By analyzing chemical shifts, coupling constants, and signal integration, a chemist can confidently determine if the desired transformation has occurred.

Experimental Workflow: From Reaction to Analysis

The overall process involves the chemical reaction followed by purification and NMR analysis. Each step is critical for obtaining high-quality, interpretable data.

G cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis A Reactant (Alcohol/Amine) + 1,4-Dioxan-2-ylmethanesulfonyl chloride + Base (e.g., Et3N) in Solvent (e.g., DCM) B Reaction Stirring (e.g., 0 °C to RT) A->B 1. Setup C Aqueous Work-up B->C 2. Quenching D Extraction & Drying C->D E Column Chromatography D->E F Prepare NMR Sample (~5-10 mg in ~0.6 mL CDCl3) E->F 3. Sample Prep G Acquire 1H & 13C NMR Spectra F->G H Data Processing & Interpretation G->H

Caption: General workflow for sulfonylation and subsequent NMR confirmation.

Detailed Experimental Protocol: Sulfonylation of Benzyl Alcohol

This protocol provides a self-validating system for the synthesis and confirmation of benzyl 1,4-dioxan-2-ylmethanesulfonate.

Materials:

  • Benzyl alcohol

  • 1,4-Dioxan-2-ylmethanesulfonyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tubes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are crucial as sulfonyl chlorides readily hydrolyze with water. The inert atmosphere prevents side reactions. Cooling to 0 °C controls the initial exotherm of the reaction.

  • Addition of Reagents: Add triethylamine (1.5 eq.) to the solution, followed by the dropwise addition of a solution of 1,4-Dioxan-2-ylmethanesulfonyl chloride (1.2 eq.) in anhydrous DCM.

    • Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[8] Using a slight excess of the sulfonyl chloride ensures complete consumption of the starting alcohol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of benzyl alcohol.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Causality: The HCl wash removes excess triethylamine. The NaHCO₃ wash removes any remaining acidic species. The brine wash helps to remove residual water before the drying step.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of CDCl₃. Filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube.

    • Causality: CDCl₃ is a common deuterated solvent that dissolves many organic compounds and has minimal interfering signals.[9] Tetramethylsilane (TMS) is the standard internal reference (0.00 ppm).

Interpreting the NMR Data: A Comparative Analysis

The key to confirming a successful sulfonylation lies in identifying the disappearance of starting material signals and the appearance of characteristic product signals with the correct chemical shifts, multiplicities, and integrations.

  • -OH or -NH Protons: The most obvious change for an alcohol or primary/secondary amine is the disappearance of the labile -OH or -NH proton signal. This signal is often broad and its chemical shift is concentration-dependent.

  • Shift of Alpha-Protons: The protons on the carbon directly attached to the reacting oxygen or nitrogen (the α-protons) provide a crucial diagnostic marker.

Let's compare the expected ¹H NMR signals for a generic substrate R-CH₂-XH (where X = O or NH) after reacting with three different sulfonylating agents.

G cluster_product Generic Sulfonylated Product Structure cluster_shifts Diagnostic ¹H NMR Chemical Shifts (ppm) Product R-CH₂(a)-X-SO₂-R' Shifts Protons (a) shift downfield due to the -SO₂- electron-withdrawing group. Protons of R' provide a unique fingerprint.

Caption: Key structural feature for NMR analysis of sulfonylation.

Table 1: Comparison of Diagnostic ¹H NMR Signals for Different Sulfonyl Groups

Sulfonylating ReagentProduct Structure (R'-SO₂)Diagnostic ¹H NMR Signals for R'Key Advantages & Disadvantages
Methanesulfonyl chloride (MsCl) CH₃-SO₂-A sharp singlet at ~3.0 ppm (for 3H).Advantage: Simple, clean signal. Disadvantage: Signal is in a relatively crowded region of the spectrum.
p-Toluenesulfonyl chloride (TsCl) p-CH₃-C₆H₄-SO₂-Two doublets in the aromatic region (~7.3-7.8 ppm, 4H total) and a singlet for the methyl group (~2.4 ppm, 3H).Advantage: Distinct aromatic pattern. Disadvantage: Can complicate analysis if the main molecule also has aromatic signals.
1,4-Dioxan-2-ylmethanesulfonyl chloride (C₄H₈O₂)-CH₂-SO₂-A complex multiplet system from ~3.5-4.2 ppm arising from the 9 protons of the (dioxan)-CH₂- group.Advantage: Highly characteristic, complex pattern in a less crowded region. Provides a unique fingerprint. The dioxane moiety can improve solubility. Disadvantage: The complexity of the signal might require 2D NMR for full assignment in complex molecules.

Upon successful sulfonylation, the NMR spectrum will show a significant downfield shift of the protons alpha to the newly formed sulfonate ester or sulfonamide bond. For our example of benzyl 1,4-dioxan-2-ylmethanesulfonate, the benzylic protons (-CH₂-Ph), which might appear around 4.7 ppm in benzyl alcohol, will shift downfield to approximately 5.2 ppm.

The true diagnostic fingerprint, however, comes from the (C₄H₈O₂)-CH₂-SO₂- moiety itself:

  • Methylene Bridge (-SO₂-CH₂-Dioxan): These two protons will appear as a doublet of doublets or a more complex multiplet, typically in the range of 3.3-3.6 ppm. They are coupled to the single proton at the 2-position of the dioxane ring.

  • Dioxane Ring Protons: The seven protons on the 1,4-dioxane ring will produce a series of complex, overlapping multiplets between approximately 3.5 and 4.2 ppm.[10][11] This complex pattern is highly characteristic and serves as definitive proof of the incorporation of the reagent.

¹³C NMR provides complementary evidence for the reaction's success.

  • Alpha-Carbon Shift: The carbon atom bonded to the oxygen or nitrogen (R-C H₂-X) will experience a significant downfield shift of 5-10 ppm upon sulfonylation.

  • Dioxane Carbons: The carbons of the 1,4-dioxane ring typically appear in the 65-75 ppm range, providing further confirmation.[12][13] The carbon at the 2-position will be distinct from the others. The methylene bridge carbon will also have a characteristic shift, typically around 55-60 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for Key Carbons

Carbon AtomApproximate Chemical Shift (ppm)
R-CH₂ -X-SO₂-~70-80 ppm
-SO₂-CH₂ -Dioxan~55-60 ppm
Dioxan C2 ~70-75 ppm
Dioxan C3, C5, C6 ~65-70 ppm

(Note: Exact chemical shifts are dependent on the solvent and the specific structure of R.)[14]

Conclusion

Confirming the successful outcome of a sulfonylation reaction is a critical step in synthetic chemistry, particularly within drug discovery and development. While traditional reagents like TsCl and MsCl provide reliable diagnostic signals, 1,4-Dioxan-2-ylmethanesulfonyl chloride offers a uniquely powerful alternative. The introduction of the 1,4-dioxan moiety provides a rich, complex, and highly characteristic set of signals in both ¹H and ¹³C NMR spectra, which serves as an unambiguous fingerprint for the successful incorporation of the sulfonyl group. This high-fidelity confirmation, combined with the potential for the dioxane group to favorably modulate the physicochemical properties of the parent molecule, makes it a valuable tool for the modern medicinal chemist. The rigorous application of the protocols and interpretive guidelines presented here ensures the trustworthiness and integrity of the synthetic and analytical results.

References

  • Doc Brown's Chemistry. (n.d.). 1,4-dioxane 1H proton nmr spectrum. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Google Patents. (2000). JP2000219669A - Sulfonylation of alcohol.
  • Lucas, L. H. (2009). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 33(10). Available from: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Nikolantonaki, M., et al. (2024). 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls. Food Chemistry, 451, 138944. Available from: [Link]

  • Mizuno, K., et al. (2006). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. The Journal of Physical Chemistry B, 110(31), 15334–15341. Available from: [Link]

  • Nchou, J. N., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485. Available from: [Link]

  • ResearchGate. (n.d.). Reagent and reaction conditions: (a) H2O, 1, 4-dioxane, concentrated... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Available from: [Link]

  • DergiPark. (2016). SPECTROSCOPIC INVESTIGATIONS OF 1,4-DIOXANE ADSORBED ON BENTONITE FROM ANATOLIA. Available from: [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Bertini, I., et al. (1993). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Inorganica Chimica Acta, 205(1), 79-85. Available from: [Link]

  • Ferreira, M. J., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceuticals, 14(10), 1032. Available from: [Link]

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A Prospective Analysis for Stereoselective Control: Evaluating the Utility of 1,4-Dioxan-2-ylmethanesulfonyl Chloride in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

In the pursuit of precise stereochemical control, the synthetic chemist's toolbox is ever-expanding. Sulfonyl chlorides are fundamental reagents for the activation of alcohols, converting them into excellent leaving groups for subsequent nucleophilic substitution. While standard achiral reagents like tosyl and mesyl chloride are ubiquitous, the exploration of chiral sulfonyl chlorides as agents for stereochemical induction or resolution remains a fertile ground for innovation. This guide presents a comprehensive evaluation of 1,4-Dioxan-2-ylmethanesulfonyl chloride, a chiral reagent whose potential in stereoselective reactions is significant yet underexplored. We will dissect its structural features, predict its reactivity based on established mechanistic principles, compare it to common alternatives, and provide robust, field-tested protocols to guide its application in the laboratory.

Introduction: The Strategic Value of a Chiral Sulfonyl Chloride

The conversion of an alcohol into a sulfonate ester is a cornerstone of organic synthesis. This transformation is prized for its reliability and, crucially, for its stereochemical fidelity. The reaction proceeds at the oxygen atom of the alcohol, leaving the stereochemistry of the carbon-oxygen bond untouched.[1][2] This principle of retention of configuration is the bedrock upon which multi-step stereospecific syntheses are built.

1,4-Dioxan-2-ylmethanesulfonyl chloride introduces a compelling variable into this paradigm: a stereocenter directly attached to the sulfonylmethyl group. This chiral center, housed within a conformationally flexible yet sterically defined dioxane ring, offers intriguing possibilities for diastereoselective reactions and kinetic resolutions. The dioxane moiety itself, with its two ether oxygens, can also influence reactivity and solubility, potentially offering advantages in specific solvent systems or in coordinating to metal catalysts.

This guide will provide a framework for researchers to harness the potential of this reagent. We will move from theoretical underpinnings to practical, actionable experimental designs.

Mechanistic Foundation: Stereochemical Integrity in Sulfonylation

To evaluate the stereoselectivity of any reaction involving 1,4-Dioxan-2-ylmethanesulfonyl chloride, we must first understand the fundamental mechanism of sulfonylation. When an alcohol reacts with a sulfonyl chloride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), the alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur atom.[3]

The critical event for stereochemistry is that the bond between the chiral carbon and the oxygen atom of the alcohol is not broken during this process.[1][2][4] Consequently, the configuration at that stereocenter is preserved in the resulting sulfonate ester. This predictable outcome is the primary reason sulfonyl chlorides are preferred over other methods (e.g., conversion to alkyl halides with PBr₃) when retention of stereochemistry is desired.[4]

A subsequent nucleophilic substitution (S_N2) reaction on the resulting sulfonate ester will then proceed with the expected inversion of configuration at the carbon center. This two-step sequence (retention followed by inversion) provides a reliable method for the net inversion of an alcohol's stereocenter.

G cluster_retention Step 1: Sulfonylation (Retention) cluster_inversion Step 2: SN2 Substitution (Inversion) Alcohol (R)-Alcohol (Chiral Center Intact) Sulfonate (R)-Sulfonate Ester (Configuration Retained) Alcohol->Sulfonate + Chiral Sulfonyl Chloride (e.g., (S)-Dioxan-SO₂Cl) + Base Product (S)-Product (Configuration Inverted) Sulfonate->Product + Nucleophile (Nu⁻) caption Figure 1. The two-step reaction pathway showing retention and inversion.

Figure 1. The two-step reaction pathway showing retention and inversion.

Evaluating Applications in Stereoselective Synthesis

The chirality of 1,4-Dioxan-2-ylmethanesulfonyl chloride can be leveraged in two primary scenarios: as a tool for diastereomeric differentiation and as an agent for kinetic resolution.

Derivatization of Chiral Alcohols for Diastereomer Separation

When a racemic or enantiopure chiral alcohol reacts with a single enantiomer of 1,4-Dioxan-2-ylmethanesulfonyl chloride (e.g., the R-enantiomer), a mixture of diastereomeric sulfonate esters is formed.

  • (R)-Alcohol + (R)-Reagent → (R,R)-Sulfonate Ester

  • (S)-Alcohol + (R)-Reagent → (S,R)-Sulfonate Ester

These resulting diastereomers possess different physical properties (e.g., melting point, solubility, chromatographic retention factor), which allows for their separation using standard techniques like column chromatography or crystallization. This application is invaluable for the analytical determination of enantiomeric excess or for the preparative separation of enantiomers.

Kinetic Resolution of Racemic Alcohols

A more advanced application is the kinetic resolution of a racemic alcohol. In this scenario, one enantiomer of the alcohol will react faster with the chiral sulfonyl chloride than the other due to more favorable steric and/or electronic interactions in the transition state.

G cluster_products Racemic_Alcohol Racemic Alcohol ((R)-OH + (S)-OH) Chiral_Reagent + (S)-Dioxan-SO₂Cl (0.5 equiv) Slow_Reactant Unreacted (R)-OH (enantioenriched) Chiral_Reagent->Slow_Reactant k_slow Fast_Product Sulfonate Ester ((S,S)-Sulfonate) Chiral_Reagent->Fast_Product k_fast (k_fast > k_slow) caption Figure 2. Workflow for kinetic resolution of a racemic alcohol.

Figure 2. Workflow for kinetic resolution of a racemic alcohol.

The success of a kinetic resolution is measured by the selectivity factor (s), where s = k_fast / k_slow. A high selectivity factor allows for the isolation of the unreacted alcohol with high enantiomeric excess at ~50% conversion. The bulky and conformationally distinct nature of the 1,4-dioxan-2-ylmethyl group is hypothesized to provide the necessary steric demand to achieve effective discrimination between the two alcohol enantiomers.

Comparative Analysis with Alternative Sulfonylating Agents

The choice of sulfonylating agent is dictated by the specific goals of the synthesis. 1,4-Dioxan-2-ylmethanesulfonyl chloride offers a unique profile compared to more common reagents.

FeatureMethanesulfonyl Chloride (MsCl)p-Toluenesulfonyl Chloride (TsCl)(-)-Camphorsulfonyl Chloride1,4-Dioxan-2-ylmethanesulfonyl Chloride
Chirality AchiralAchiralChiralChiral
Structure Small, sterically undemandingAromatic, rigid, allows for UV visualizationRigid, bicyclic, sterically demandingFlexible heterocycle, sterically defined
Primary Use General alcohol activationGeneral alcohol activation, crystalline derivativesChiral resolving agent, NMR shift reagentPredicted: Chiral resolving agent, diastereomeric derivatization
Key Advantage Low cost, simpleCrystalline products, stableProven efficacy in resolution, rigid structurePotentially unique selectivity profile, dioxane moiety may influence solubility/reactivity
Limitations No stereochemical inductionNo stereochemical inductionHigh cost, specific enantiomerLimited commercial availability, unproven performance

Recommended Experimental Protocols

The following protocols are provided as robust starting points for researchers. All operations involving sulfonyl chlorides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Sulfonylation of a Secondary Alcohol

Objective: To convert a chiral secondary alcohol into its corresponding sulfonate ester with retention of configuration.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 equiv) or pyridine (2.0 equiv) to the solution with stirring.

  • Reagent Addition: Add a solution of 1,4-Dioxan-2-ylmethanesulfonyl chloride (1.2 equiv) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours (monitor by TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Trustworthiness Check: The progress of the reaction can be easily monitored by TLC, observing the consumption of the more polar alcohol and the appearance of the less polar sulfonate ester. The stereochemical outcome (retention) is a well-established principle for this reaction class.[1][2]

Protocol 2: Kinetic Resolution of a Racemic Secondary Alcohol

Objective: To selectively sulfonylate one enantiomer from a racemic mixture, allowing for the recovery of the other enantiomer in enriched form.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the racemic alcohol (1.0 equiv) in anhydrous DCM (~0.2 M).

  • Cooling: Cool the solution to the desired temperature (start at 0 °C or -20 °C to enhance selectivity).

  • Base Addition: Add triethylamine (1.0 equiv).

  • Reagent Addition: Add a solution of enantiopure 1,4-Dioxan-2-ylmethanesulfonyl chloride (0.5 equiv) in anhydrous DCM dropwise.

  • Reaction Monitoring: Stir the reaction at the chosen temperature. It is critical to monitor the reaction progress carefully. Take aliquots at regular intervals and quench them. Analyze the conversion and the enantiomeric excess (ee) of the unreacted alcohol by chiral HPLC or GC.

  • Quenching: When the reaction reaches approximately 50% conversion (or the optimal point determined by analysis), quench the entire reaction by adding saturated aqueous NH₄Cl.

  • Workup and Separation: Perform an aqueous workup as described in Protocol 1. The resulting mixture will contain the unreacted, enantioenriched alcohol and the sulfonate ester of the other enantiomer. These can be readily separated by column chromatography due to their significant polarity difference.

Expert Insight: The choice of temperature and solvent can dramatically impact the selectivity factor (s). It is advisable to screen different conditions. The dioxane moiety in the reagent may offer unique solubility and interaction profiles in ethereal solvents like THF or dioxane itself, which could be explored to optimize selectivity.

Conclusion and Future Outlook

1,4-Dioxan-2-ylmethanesulfonyl chloride represents a promising, albeit underutilized, tool for stereoselective synthesis. Based on fundamental mechanistic principles, it is expected to function as a reliable agent for the activation of alcohols with complete retention of configuration. Its inherent chirality positions it as a valuable reagent for the diastereomeric derivatization of chiral alcohols and, more significantly, for the kinetic resolution of racemic alcohols.

While its performance relative to established chiral reagents like camphorsulfonyl chloride has yet to be systematically documented in the literature, its unique structural features—a blend of steric bulk and conformational flexibility—suggest it may offer novel selectivity profiles. The experimental protocols provided herein offer a solid foundation for researchers to begin exploring the synthetic utility of this reagent. Future work should focus on systematically evaluating its effectiveness in kinetic resolutions with a diverse range of substrates and on synthesizing both enantiomers of the reagent to provide access to either enantiomer of a target molecule.

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